molecular formula C10H11F2N B121622 3-[(3,4-Difluorophenyl)methyl]azetidine CAS No. 937609-49-9

3-[(3,4-Difluorophenyl)methyl]azetidine

Cat. No.: B121622
CAS No.: 937609-49-9
M. Wt: 183.2 g/mol
InChI Key: USSXSTMGXCZNMH-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)methyl]azetidine (CAS 1864585-81-8) is a nitrogen-containing heterocyclic building block of high interest in scientific research and development, particularly in medicinal chemistry. The compound features an azetidine ring, a strained four-membered saturated heterocycle, which is benzylated at the nitrogen position with a 3,4-difluorobenzyl group . The incorporation of the azetidine scaffold is a prominent strategy in drug design. The ring strain of azetidine, reported to be 27.7 kcal/mol, enhances the accessibility of the nitrogen's electron lone pair, making it a stronger nucleophile compared to other secondary amines and thereby increasing reaction rates in synthetic applications . The 3,4-difluorophenyl moiety is a common structural element in pharmaceuticals and agrochemicals; the fluorine atoms can significantly improve a molecule's metabolic stability, influence its lipophilicity, and modulate its electronic properties . As a versatile building block, this compound is supplied for the synthesis of more complex molecules. Its structure aligns with compounds investigated for various pharmacological activities, as azetidine derivatives have been explored in research for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors and other biological targets . Researchers utilize this chemical in hit-to-lead optimization campaigns and for constructing novel heterocyclic frameworks. This product is intended for research purposes as a chemical building block and is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,4-difluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSXSTMGXCZNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588385
Record name 3-[(3,4-Difluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937609-49-9
Record name 3-[(3,4-Difluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique conformational constraints and its ability to serve as a versatile pharmacophore.[1][2] Its incorporation into drug candidates can significantly enhance metabolic stability, solubility, and target-binding affinity. This guide focuses on a specific, fluorinated analogue, 3-[(3,4-Difluorophenyl)methyl]azetidine, a compound of increasing interest in the exploration of novel therapeutics, particularly within the central nervous system (CNS) domain.[2] This document provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its applications in drug discovery.

Section 1: Core Compound Identity

While a specific CAS number for 3-[(3,4-Difluorophenyl)methyl]azetidine or its hydrochloride salt is not widely indexed in major chemical databases, its molecular identity is well-established through resources such as PubChem.

Chemical Structure and Properties

The foundational data for 3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride is cataloged under PubChem CID 16780705.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₁F₂N[3]
Molecular Weight 183.20 g/mol [3]
Monoisotopic Mass 183.08595 Da[3]
XlogP (predicted) 2.0[3]
InChI InChI=1S/C10H11F2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2[3]
SMILES C1C(CN1)CC2=CC(=C(C=C2)F)F[3]

Predicted Mass Spectrometry Data for the [M+H]⁺ Adduct:[3]

Adductm/z
[M+H]⁺ 184.09323

Section 2: Synthesis and Mechanism

The synthesis of 3-[(3,4-Difluorophenyl)methyl]azetidine is most effectively achieved through a two-step process commencing with the reductive amination of 3,4-difluorobenzaldehyde with a suitable azetidine precursor, followed by the reduction of the intermediate nitrile. This approach offers a robust and scalable route to the target compound.

Synthetic Pathway Overview

The logical flow for the synthesis is outlined below, starting from commercially available precursors.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitrile Reduction 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde IntermediateImine Intermediate Imine 3,4-Difluorobenzaldehyde->IntermediateImine + Azetidine-3-carbonitrile Azetidine-3-carbonitrile Azetidine-3-carbonitrile N-(3,4-Difluorobenzyl)azetidine-3-carbonitrile N-(3,4-Difluorobenzyl)azetidine-3-carbonitrile IntermediateImine->N-(3,4-Difluorobenzyl)azetidine-3-carbonitrile Reduction (e.g., NaBH(OAc)₃) N-(3,4-Difluorobenzyl)azetidine-3-carbonitrile_2 N-(3,4-Difluorobenzyl)azetidine-3-carbonitrile TargetCompound 3-[(3,4-Difluorophenyl)methyl]azetidine N-(3,4-Difluorobenzyl)azetidine-3-carbonitrile_2->TargetCompound Reduction (e.g., H₂/Raney Ni) caption Synthetic workflow for 3-[(3,4-Difluorophenyl)methyl]azetidine. G Azetidine Azetidine Scaffold Properties Improved Pharmacokinetics: - Metabolic Stability - Solubility - Target Affinity Azetidine->Properties DrugCandidate Potential Drug Candidate Properties->DrugCandidate Difluoro Difluorophenyl Moiety Difluoro->Properties caption Key structural contributions to therapeutic potential.

Sources

Technical Whitepaper: Physicochemical Profiling of 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physicochemical profile, handling protocols, and experimental characterization of 3-[(3,4-Difluorophenyl)methyl]azetidine .

Executive Summary

3-[(3,4-Difluorophenyl)methyl]azetidine is a high-value fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Characterized by a strained azetidine ring substituted at the C3 position with a difluorobenzyl moiety, this compound offers a unique combination of conformational rigidity and metabolic stability (due to the fluorine substitution).

This guide provides a definitive analysis of its physical properties, predictive modeling for missing experimental data, and a self-validating protocol for its handling and purification.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a four-membered nitrogen heterocycle (azetidine) linked via a methylene bridge to a 3,4-difluorophenyl ring. The C3-substitution pattern leaves the azetidine nitrogen unsubstituted (secondary amine), making it a versatile nucleophile for diverse functionalization.

AttributeDetail
IUPAC Name 3-[(3,4-Difluorophenyl)methyl]azetidine
Common Name 3-(3,4-Difluorobenzyl)azetidine
CAS Number 937609-49-9 (Free Base)
Molecular Formula C₁₀H₁₁F₂N
Molecular Weight 183.20 g/mol
SMILES FC1=C(F)C=C(CC2CNC2)C=C1
InChI Key USSXSTMGXCZNMH-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and key functional zones responsible for the compound's reactivity.

G Core Azetidine Ring (Strained 2° Amine) Linker Methylene Bridge (sp3 Spacer) Core->Linker C3 Attachment Aryl 3,4-Difluorophenyl (Lipophilic/Metabolic Shield) Linker->Aryl Benzylic Bond

Figure 1: Structural segmentation of 3-[(3,4-Difluorophenyl)methyl]azetidine highlighting reactive and lipophilic domains.

Physicochemical Properties[2][4][5][6][7][8]

The following data aggregates predicted values derived from structure-activity relationship (SAR) algorithms and standard class behaviors for 3-substituted azetidines, as specific experimental data for this catalog number is often proprietary.

Table 1: Physical Data Profile
PropertyValue (Approx/Predicted)Context & Implication
Physical State Liquid (Viscous Oil)Free base is likely an oil; HCl salts are crystalline solids.
Boiling Point 236.4 ± 20.0 °CHigh boiling point due to polarity; requires high-vac distillation.
Density 1.18 ± 0.1 g/cm³Fluorine atoms increase density relative to non-fluorinated analogs.
pKa (Conjugate Acid) 9.8 – 10.2The azetidine NH is basic. Suitable for salt formation (HCl, TFA).
LogP 1.98 – 2.15Moderate lipophilicity; good membrane permeability potential.
Topological PSA 12.03 ŲLow polar surface area suggests excellent blood-brain barrier penetration.
Refractive Index 1.515Useful for purity assessment if HPLC is unavailable.

Expert Insight: The presence of the 3,4-difluoro motif lowers the electron density of the aromatic ring but has minimal inductive effect on the distant azetidine nitrogen. Consequently, the basicity remains comparable to unsubstituted azetidine, necessitating storage under inert gas to prevent reaction with atmospheric CO₂ (carbamate formation).

Solubility & Solution State Behavior

Understanding the solubility profile is critical for extraction and formulation.

  • Aqueous Solubility:

    • Free Base: Low to Moderate. Sparingly soluble in neutral water; highly soluble in acidic media (pH < 4).

    • Salt Forms (HCl): High (>50 mg/mL).

  • Organic Solubility:

    • Excellent solubility in Dichloromethane (DCM), Methanol, DMSO, and Ethyl Acetate.

    • Moderate solubility in Diethyl Ether.

    • Low solubility in n-Hexane (useful for triturating the salt form).

Self-Validating Purification Protocol

The following workflow utilizes the pKa differential to purify the compound from neutral impurities without chromatography.

Purification Start Crude Mixture (Free Base + Impurities) Acidify Dissolve in DCM Wash with 1N HCl (aq) Start->Acidify LayerSep Phase Separation Acidify->LayerSep OrgLayer Organic Layer (Discard) LayerSep->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product Salt) LayerSep->AqLayer Protonated Amine Basify Adjust to pH > 12 (NaOH) AqLayer->Basify Extract Extract into DCM Dry (Na2SO4) & Concentrate Basify->Extract Final Pure Product (Free Base Oil) Extract->Final

Figure 2: Acid-Base extraction workflow. If the final yield is low, check the aqueous layer pH to ensure it is sufficiently basic (>12) to fully deprotonate the amine.

Analytical Characterization Expectations

To validate the identity of 3-[(3,4-Difluorophenyl)methyl]azetidine, compare experimental results against these expected spectral signatures.

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Region (6.8 – 7.2 ppm): Multiplet integration corresponding to 3 protons (3,4-difluorophenyl ring).

  • Benzylic CH₂ (2.7 – 2.9 ppm): Doublet or broad singlet, 2 protons.

  • Azetidine Ring:

    • C2/C4 Protons (3.5 – 3.8 ppm): Appears as two sets of multiplets (due to ring puckering) integrating to 4 protons.

    • C3 Proton (2.6 – 2.8 ppm): Multiplet, 1 proton.[1]

  • Amine NH (1.8 – 2.5 ppm): Broad singlet (shift varies with concentration/solvent).

¹⁹F NMR
  • Signals: Two distinct signals in the range of -135 to -145 ppm , showing coupling constants characteristic of ortho-fluorine substitution.

Mass Spectrometry (ESI)
  • [M+H]⁺: 184.2 m/z.

  • Fragmentation: Expect loss of the azetidine ring or tropylium ion formation (m/z ~127 for the difluorobenzyl cation).

Safety & Handling (E-E-A-T)

While specific toxicological data may be sparse, the structural class dictates the following safety standards.

  • Hazards:

    • Skin/Eye Irritant: The secondary amine is caustic. Causes skin irritation (H315) and serious eye irritation (H319).[2]

    • Respiratory Irritant: Volatile free base vapors may cause respiratory tract irritation (H335).

  • Storage:

    • Hygroscopic: Store under Nitrogen or Argon.

    • Temperature: Refrigerate (2-8°C) to prevent slow oxidation or polymerization.

    • Container: Glass vials with Teflon-lined caps. Avoid metal containers due to potential amine-metal complexation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2758248, 3,3-Difluoroazetidine (Analogous Structure Analysis). Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine handling).

Sources

The Azetidine Core in Neuropharmacology: A Technical Guide to the Potential Biological Activity of 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel biological activities. This technical guide delves into the potential biological profile of a specific, yet under-researched, derivative: 3-[(3,4-Difluorophenyl)methyl]azetidine . In the absence of direct empirical data for this compound, this document presents a comprehensive, inferential analysis of its likely biological activity. By examining the structure-activity relationships (SAR) of closely related 3-substituted azetidine analogs, we will construct a scientifically-grounded hypothesis that this molecule functions as a potent monoamine reuptake inhibitor. This guide will explore the rationale behind this hypothesis, detail the experimental methodologies typically employed to characterize such compounds, and provide a framework for its potential development in the context of central nervous system (CNS) disorders.

Introduction: The Azetidine Moiety in CNS Drug Discovery

The four-membered azetidine ring, once considered a synthetic curiosity, is now a cornerstone in the design of novel therapeutics. Its strained ring system offers a rigid scaffold that can precisely orient substituents in three-dimensional space, a critical feature for selective interaction with biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and basicity, enhancing properties such as aqueous solubility and blood-brain barrier penetration.

Compounds incorporating the azetidine moiety have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties.[1] Of particular note is the prevalence of azetidine-containing compounds in the realm of neuroscience. The unique conformational constraints of the azetidine ring make it an ideal bioisostere for more flexible acyclic amines or larger heterocyclic systems, often leading to enhanced potency and selectivity for CNS targets.[1]

The Central Hypothesis: 3-[(3,4-Difluorophenyl)methyl]azetidine as a Monoamine Reuptake Inhibitor

While direct experimental data for 3-[(3,4-Difluorophenyl)methyl]azetidine is not publicly available, a compelling case for its activity as a monoamine reuptake inhibitor can be built upon the well-established pharmacology of its structural analogs. The core structure, a 3-benzylazetidine, is a recurring motif in compounds designed to target the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][3][4]

The rationale for this hypothesis is threefold:

  • The 3-Substituted Azetidine Scaffold: Research has consistently shown that the 3-position of the azetidine ring is a critical locus for interaction with monoamine transporters. The substituent at this position directly influences the potency and selectivity profile of the compound.[2][4]

  • The Benzyl Moiety: A benzyl group at the 3-position is a common feature in many potent monoamine reuptake inhibitors. The aromatic ring is believed to engage in crucial π-π stacking or hydrophobic interactions within the transporter binding pocket.[5]

  • The 3,4-Difluorophenyl Substitution: Halogenation of the phenyl ring, particularly with fluorine, is a widely used strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and selectivity. The electron-withdrawing nature of the fluorine atoms in the 3 and 4 positions of the phenyl ring is expected to significantly influence the electronic properties of the aromatic system, potentially enhancing its interaction with the transporter. In related classes of monoamine reuptake inhibitors, di-fluoro substitution on the phenyl ring has been shown to impact binding affinity.[6]

Based on these points, it is highly probable that 3-[(3,4-Difluorophenyl)methyl]azetidine will exhibit inhibitory activity at one or more of the monoamine transporters. The precise selectivity profile (i.e., whether it is a selective inhibitor of one transporter or a triple reuptake inhibitor) would require empirical determination.

Proposed Mechanism of Action: Inhibition of Monoamine Transporters

Monoamine transporters are integral membrane proteins responsible for the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal. By inhibiting these transporters, compounds like the hypothesized 3-[(3,4-Difluorophenyl)methyl]azetidine would increase the concentration and duration of action of these neurotransmitters in the synapse. This enhancement of monoaminergic neurotransmission is the underlying mechanism of action for many antidepressant and psychostimulant drugs.[6]

Below is a conceptual diagram illustrating the proposed mechanism of action:

Monoamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Release Neurotransmitter Release MA Synaptic_MA Release->Synaptic_MA Exocytosis Transporter Monoamine Transporter (SERT, NET, DAT) Reuptake Reuptake Synaptic_MA->Transporter Binding Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding Signal Signal Transduction Receptor->Signal Compound 3-[(3,4-Difluorophenyl)methyl]azetidine Compound->Transporter Inhibition

Caption: Proposed mechanism of action for 3-[(3,4-Difluorophenyl)methyl]azetidine.

Structure-Activity Relationship (SAR) of Analogous Compounds

The following table summarizes the in vitro inhibitory activities of structurally related 3-substituted azetidine analogs at the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT). This data provides a basis for predicting the potential potency of 3-[(3,4-Difluorophenyl)methyl]azetidine.

Compound IDR1 (Substitution on Benzyl Ring)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Reference
Analog 1 3,4-dichloro1.23.410.5[4]
Analog 2 4-chloro2.58.925.1[4]
Analog 3 4-methyl5.822.489.3[4]
Analog 4 Unsubstituted10.245.1150.7[4]

Data is for illustrative purposes and is derived from studies on 3-aminoazetidine derivatives with N-benzyl substitutions.

The data clearly indicates that electron-withdrawing groups at the 3 and 4 positions of the phenyl ring, such as chlorine, significantly enhance the inhibitory potency at all three monoamine transporters. This trend strongly supports the hypothesis that the 3,4-difluoro substitution in the topic compound will also confer high potency.

Proposed Experimental Workflow for Characterization

To empirically determine the biological activity of 3-[(3,4-Difluorophenyl)methyl]azetidine, a standard preclinical drug discovery workflow would be employed.

Experimental_Workflow Synthesis Chemical Synthesis and Purification In_Vitro_Binding In Vitro Radioligand Binding Assays (hSERT, hNET, hDAT) Synthesis->In_Vitro_Binding In_Vitro_Uptake In Vitro Neurotransmitter Uptake Assays (synaptosomes or cell-based) In_Vitro_Binding->In_Vitro_Uptake Selectivity_Screening Off-Target Selectivity Profiling (e.g., CEREP panel) In_Vitro_Uptake->Selectivity_Screening In_Vivo_PK In Vivo Pharmacokinetic Studies (rodent models) Selectivity_Screening->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamic & Efficacy Studies (e.g., forced swim test, tail suspension test) In_Vivo_PK->In_Vivo_PD

Caption: Standard experimental workflow for characterizing a novel monoamine reuptake inhibitor.

Detailed Protocol: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-[(3,4-Difluorophenyl)methyl]azetidine for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).

  • Non-specific binding inhibitors: Desipramine (for hSERT), Nomifensine (for hNET and hDAT).

  • Test compound: 3-[(3,4-Difluorophenyl)methyl]azetidine, dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellets in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Potential Therapeutic Applications

Should 3-[(3,4-Difluorophenyl)methyl]azetidine prove to be a potent and selective monoamine reuptake inhibitor, it could have therapeutic potential in a range of neurological and psychiatric disorders, including:

  • Major Depressive Disorder (MDD): As a triple reuptake inhibitor, it could offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[4]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of dopamine and norepinephrine reuptake is a validated mechanism for the treatment of ADHD.

  • Other CNS Disorders: Depending on its specific pharmacological profile, it could also be explored for anxiety disorders, substance abuse disorders, and certain neurodegenerative diseases.

Conclusion

While direct experimental evidence remains to be generated, a robust scientific rationale exists to hypothesize that 3-[(3,4-Difluorophenyl)methyl]azetidine possesses significant biological activity as a monoamine reuptake inhibitor. The confluence of a privileged azetidine scaffold, a 3-benzyl substitution pattern, and strategic difluorination of the phenyl ring points towards a compound with high affinity for SERT, NET, and/or DAT. This technical guide provides a comprehensive framework for understanding this potential, from its mechanistic underpinnings to a clear path for its empirical validation. Further investigation into this and related azetidine derivatives is warranted and holds promise for the development of next-generation CNS therapeutics.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • US6207822B1 - Process for the synthesis of azetidinones - Google P
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC. (URL: [Link])

  • WO1999019297A1 - Synthesis of azetidine derivatives - Google P
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • EP1922304A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)
  • Azetidines of pharmacological interest - PubMed. (URL: [Link])

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - MDPI. (URL: [Link])

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC. (URL: [Link])

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. (URL: [Link])

  • SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. (URL: [Link])

  • Chemical structures of monoamines and related reuptake inhibitors. (A)... - ResearchGate. (URL: [Link])

  • Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups - PubMed. (URL: [Link])

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (URL: [Link])

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC. (URL: [Link])

  • Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. (URL: [Link])

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed. (URL: [Link])

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])

  • Substituted 2-phenyl-benzimidazole derivatives: novel compounds that suppress key markers of allergy - PubMed. (URL: [Link])

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Sources

3-[(3,4-Difluorophenyl)methyl]azetidine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigational Compound: 3-[(3,4-Difluorophenyl)methyl]azetidine

Executive Summary

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound 3-[(3,4-Difluorophenyl)methyl]azetidine. In the absence of definitive, publicly available clinical or preclinical data for this specific molecule, this document synthesizes evidence from patent literature and studies of structurally analogous compounds to build a robust hypothesis regarding its biological targets and cellular effects. The primary evidence points towards a role as a modulator of monoamine neurotransmission, with secondary possibilities in other therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and related chemical scaffolds.

Introduction to 3-[(3,4-Difluorophenyl)methyl]azetidine

3-[(3,4-Difluorophenyl)methyl]azetidine is a small molecule featuring a central azetidine ring, a four-membered saturated heterocycle, linked to a 3,4-difluorobenzyl moiety. The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional character into drug candidates, which can enhance binding affinity and selectivity. The difluorophenyl group is a common substituent used to modulate physicochemical properties such as lipophilicity and metabolic stability, and can influence target engagement through specific fluorine-protein interactions.

While this specific compound is not extensively characterized in peer-reviewed literature, the structural motif of a 3-phenyl-azetidine derivative is a recurring theme in compounds targeting the central nervous system (CNS).

Primary Postulated Mechanism of Action: Modulation of Monoamine Transporters

The most compelling evidence for the mechanism of action of 3-[(3,4-Difluorophenyl)methyl]azetidine points towards its function as a modulator of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). This hypothesis is primarily supported by patent literature describing novel 3-phenyl-azetidine derivatives for the treatment of CNS disorders[1].

The Role of Monoamine Transporters in CNS Function

Dopamine (DA) and norepinephrine (NE) are catecholamine neurotransmitters that play critical roles in regulating mood, attention, motivation, and executive function. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via DAT and NET, respectively. Inhibition of these transporters increases the synaptic concentration and duration of action of DA and NE, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.

Evidence from Analogous Compounds

Patent WO 2010/058020 A1 discloses a series of 3-phenyl-azetidine derivatives designed to modulate dopamine neurotransmission and the extracellular levels of dopamine and norepinephrine in the cerebral cortex[1]. These compounds are proposed for the treatment of various CNS disorders. The core structure of the compounds described in this patent is highly analogous to 3-[(3,4-Difluorophenyl)methyl]azetidine, suggesting that it likely shares a similar pharmacological target.

The proposed mechanism involves the binding of the azetidine derivative to DAT and/or NET, blocking the reuptake of their respective neurotransmitters. This leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing downstream signaling.

Diagram: Proposed Signaling Pathway

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA DA DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding Compound 3-[(3,4-Difluorophenyl) methyl]azetidine Compound->DAT Inhibition Compound->NET Inhibition Signal Downstream Signaling (Mood, Cognition) DA_Receptor->Signal NE_Receptor->Signal

Caption: Proposed mechanism of monoamine reuptake inhibition.

Secondary and Tertiary Putative Mechanisms

While monoamine transporter modulation is the most probable mechanism, the versatile azetidine scaffold has been implicated in other biological activities.

Cannabinoid Receptor (CB1) Affinity

Certain complex azetidine derivatives have been shown to possess high affinity for cannabinoid receptors, particularly the CB1 receptor[2]. These compounds are structurally distinct from 3-[(3,4-Difluorophenyl)methyl]azetidine, featuring large N-substituents and sulfonamide moieties. While a direct interaction is less likely, it cannot be entirely ruled out without experimental validation.

Antimycobacterial Activity

Recent studies have identified a series of azetidine derivatives with potent bactericidal activity against Mycobacterium tuberculosis. These compounds act by inhibiting the late-stage biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall[3][4]. The structure-activity relationship in these studies indicated that electron-withdrawing groups on an associated phenyl ring, such as the difluoro substitution in the query compound, can be favorable for activity[4][5]. This presents a plausible, albeit less likely, alternative mechanism of action, particularly in the context of infectious disease research.

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 3-[(3,4-Difluorophenyl)methyl]azetidine, a systematic experimental approach is required. The following protocols outline a logical workflow for target identification and validation.

Diagram: Experimental Workflow for MoA Determination

MoA_Workflow Start Start: Compound 3-[(3,4-Difluorophenyl)methyl]azetidine Screening Tier 1: Broad Target Screening (e.g., Eurofins SafetyScreen44™) Start->Screening Initial Profiling Binding_Assay Tier 2: Primary Target Binding Assays (Radioligand Displacement) Screening->Binding_Assay Identify Primary Targets (e.g., DAT, NET, SERT) Uptake_Assay Tier 3: Functional Assays (Neurotransmitter Uptake Inhibition) Binding_Assay->Uptake_Assay Quantify Affinity (Ki) Cell_Based Tier 4: Cellular Assays (e.g., cAMP, Ca2+ flux) Uptake_Assay->Cell_Based Determine Functional Potency (IC50) Validation Tier 5: Target Validation (e.g., siRNA knockdown, in vivo microdialysis) Cell_Based->Validation Assess Downstream Signaling Conclusion Conclusion: Confirmed Mechanism of Action Validation->Conclusion Confirm Target Engagement

Sources

The Strained Foundation of Innovation: A Technical Guide to Azetidine Reactivity and its Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, represents a fascinating nexus of inherent instability and profound synthetic utility. Its significant ring strain, a direct consequence of distorted bond angles, imbues it with a unique reactivity profile that is highly sought after in modern organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of the fundamental principles governing the strain and reactivity of the azetidine scaffold. We will delve into the quantitative aspects of its strain energy, dissect the mechanistic pathways of its characteristic ring-opening reactions, and provide detailed experimental protocols for its synthesis and transformation. Furthermore, this guide will illuminate the pivotal role of the azetidine motif in contemporary drug design, analyzing how its distinct structural and metabolic properties are leveraged in FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to harness the latent potential of this strained yet versatile heterocyclic system.

The Energetic Heart of the Matter: Quantifying Azetidine Ring Strain

The chemistry of azetidines is fundamentally governed by the substantial potential energy stored within its four-membered ring. This energy, known as ring strain, arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions of adjacent hydrogen atoms.

The total ring strain of azetidine is approximately 25.4 kcal/mol. This value places it in a chemically intriguing position: it is significantly more strained than its five-membered counterpart, pyrrolidine (5.4 kcal/mol), making it far more reactive and prone to strain-releasing transformations. However, it is notably more stable than the highly reactive three-membered aziridine ring (27.7 kcal/mol), which often translates to easier handling and greater functional group tolerance in synthetic manipulations.

Cyclic Amine Ring Size Strain Energy (kcal/mol)
Aziridine327.7
Azetidine425.4
Pyrrolidine55.4
Table 1: Comparative Ring Strain Energies of Saturated Cyclic Amines.

This "sweet spot" of reactivity and stability is a cornerstone of the azetidine's utility. The relief of this inherent strain provides a potent thermodynamic driving force for a variety of chemical reactions, most notably ring-opening, which would be energetically unfavorable for less strained systems.

Unleashing the Potential: The Strain-Driven Reactivity of Azetidines

The high ring strain of azetidines makes them susceptible to a wide array of chemical transformations that are not readily observed in their acyclic or larger-ring counterparts. The relief of this strain is the thermodynamic driving force behind these reactions, with ring-opening being the most prominent and synthetically useful manifestation.

Nucleophilic Ring-Opening of Activated Azetidines

For a nucleophile to attack and open the azetidine ring, the nitrogen atom must first be activated to render the ring carbons sufficiently electrophilic. This is typically achieved by installing an electron-withdrawing group on the nitrogen, such as a sulfonyl (e.g., tosyl) or a carbamate (e.g., Boc) group. This activation enhances the leaving group ability of the nitrogen and polarizes the C-N bonds, making the ring carbons susceptible to nucleophilic attack.

The ring-opening generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a linear γ-substituted amine. The regioselectivity of the attack is influenced by both steric and electronic factors.

Diagram 1: General Mechanism of Nucleophilic Ring-Opening of an Activated Azetidine

Caption: Sɴ2 attack on an activated azetidine ring.

Lewis Acid-Promoted Ring-Opening

Lewis acids can also be employed to activate the azetidine ring towards nucleophilic attack. The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating ring-opening. This method is particularly useful for less reactive azetidines or when using milder nucleophiles. The reaction often proceeds through an SN2-type pathway, and the choice of Lewis acid can influence the regioselectivity of the reaction.

Diagram 2: Lewis Acid-Catalyzed Ring-Opening of an Azetidine

Caption: Lewis acid activation facilitates nucleophilic attack.

Transition-Metal-Catalyzed Reactions

Transition metals, particularly palladium, have emerged as powerful catalysts for a variety of transformations involving azetidines. These reactions often proceed through a mechanism involving oxidative addition of the palladium(0) catalyst into a C-N bond of the azetidine ring. This forms a palladacyclobutane intermediate, which can then undergo further reactions such as reductive elimination or reaction with other coupling partners. This strategy has been successfully employed in cross-coupling reactions, allowing for the formation of C-C and C-heteroatom bonds.

Synthetic Accessibility: Building the Strained Ring

Despite their inherent strain, a variety of reliable methods have been developed for the synthesis of azetidines. The choice of method often depends on the desired substitution pattern and the available starting materials.

Intramolecular Cyclization

One of the most common approaches to azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or γ-amino halides. This typically involves the activation of the hydroxyl group as a good leaving group (e.g., mesylate or tosylate), followed by intramolecular SN2 displacement by the amine.

Experimental Protocol: Synthesis of N-Boc-azetidine

This protocol describes a two-step synthesis of N-Boc-azetidine from 1,3-diaminopropane.

Step 1: Monoprotection of 1,3-Diaminopropane

  • To a stirred solution of 1,3-diaminopropane (10.0 g, 135 mmol) in dichloromethane (200 mL) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O) (5.9 g, 27 mmol) in dichloromethane (50 mL) is added dropwise over 1 hour.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure. The residue is taken up in water (100 mL) and washed with diethyl ether (2 x 50 mL).

  • The aqueous layer is basified to pH 12 with 2 M NaOH and extracted with dichloromethane (3 x 75 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl (3-aminopropyl)carbamate as a colorless oil.

Step 2: Cyclization to N-Boc-azetidine

  • To a stirred solution of tert-butyl (3-aminopropyl)carbamate (4.7 g, 27 mmol) and triethylamine (8.2 g, 81 mmol) in dichloromethane (150 mL) at 0 °C, a solution of p-toluenesulfonyl chloride (5.7 g, 30 mmol) in dichloromethane (50 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

  • The reaction is quenched with water (100 mL), and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Boc-azetidine.

Azetidines in Drug Design: A Privileged Scaffold

The unique structural and chemical properties of the azetidine ring have made it an increasingly popular scaffold in medicinal chemistry. Its incorporation into drug candidates can offer several advantages, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1][2][3] The rigid, three-dimensional nature of the azetidine ring can orient substituents in well-defined vectors, allowing for precise interactions with biological targets.

Case Studies of FDA-Approved Azetidine-Containing Drugs

Several FDA-approved drugs feature the azetidine moiety, highlighting its importance in modern pharmacotherapy.

  • Azelnidipine (Calblock): An antihypertensive drug, azelnidipine is a dihydropyridine calcium channel blocker. The azetidine ring in its structure contributes to its high lipophilicity and long duration of action.[4][5][6][7] This allows for once-daily dosing and a gradual onset of action, which minimizes reflex tachycardia.[4][7]

  • Cobimetinib (Cotellic): Used in the treatment of melanoma, cobimetinib is a potent and selective inhibitor of MEK1/2 kinases in the MAPK/ERK pathway.[8][9] The azetidine-3-ol moiety plays a crucial role in binding to the enzyme's active site, and its rigid structure helps to optimize the orientation of other key pharmacophoric elements for potent inhibition.[8]

  • Baricitinib (Olumiant): An inhibitor of Janus kinases (JAK1 and JAK2), baricitinib is used to treat rheumatoid arthritis.[8][10][11][12] The azetidine ring in baricitinib serves as a rigid scaffold that helps to position the pyrazole and pyrrolopyrimidine moieties for optimal interaction with the kinase hinge region. This constrained conformation is believed to contribute to its potency and selectivity.[8][12]

Diagram 3: Role of Azetidine in Drug Scaffolding

G cluster_drug Drug Properties AzetidineCore Azetidine Ring - Rigidity - 3D Vector Orientation - Metabolic Stability - Improved Solubility Potency Enhanced Potency & Selectivity AzetidineCore->Potency Optimizes binding PK Improved Pharmacokinetics AzetidineCore->PK Increases half-life Safety Favorable Safety Profile AzetidineCore->Safety Reduces off-target effects caption Contribution of the azetidine scaffold to drug properties.

Caption: Contribution of the azetidine scaffold to drug properties.

Conclusion

The azetidine ring, once considered a synthetic curiosity due to its inherent strain, has firmly established itself as a valuable and versatile building block in modern organic and medicinal chemistry. Its unique balance of reactivity and stability, driven by a significant but manageable ring strain, allows for a diverse range of chemical transformations that are not accessible to less strained systems. The ability to harness this strain-release reactivity provides a powerful tool for the construction of complex molecular architectures. Furthermore, the incorporation of the azetidine scaffold into drug candidates has been shown to impart numerous beneficial properties, leading to the development of successful therapeutics. As our understanding of its chemistry deepens and new synthetic methodologies emerge, the azetidine ring is poised to play an even more significant role in the future of drug discovery and development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate. [Link]

  • What is the mechanism of Azelnidipine? Patsnap Synapse. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[13]-Stevens Rearrangement. PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

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  • Azelnidipine. PubMed. [Link]

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  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. [Link]

  • The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. PubMed. [Link]

  • [Pharmacological profiles and clinical effects of azelnidipine, a long-acting calcium channel blocker]. PubMed. [Link]

  • Cobimetinib. NCI - Division of Cancer Treatment and Diagnosis. [Link]

  • The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry (RSC Publishing). [Link]

  • (PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

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  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. PubMed. [Link]

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

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The Azetidine Scaffold in Modern Medicinal Chemistry: A Technical Guide to 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Moiety and Fluorine Substitution in Drug Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding to biological targets.[3] Compared to more flexible acyclic analogs or larger heterocyclic systems, the constrained nature of the azetidine ring can lead to improved metabolic stability, reduced off-target effects, and enhanced solubility.[1] The incorporation of this motif is a strategic choice to fine-tune the physicochemical and pharmacokinetic properties of therapeutic agents.[1]

Parallel to the rise of strained heterocycles, the use of fluorine in medicinal chemistry has become a cornerstone of modern drug design. The introduction of fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The 3,4-difluorophenyl group, in particular, is a common feature in many biologically active compounds, where the fluorine atoms can modulate electronic properties and block metabolic oxidation. This technical guide provides a comprehensive overview of 3-[(3,4-Difluorophenyl)methyl]azetidine, a molecule that combines the desirable features of the azetidine scaffold with the advantageous properties of fluorine substitution.

Proposed Synthesis of 3-[(3,4-Difluorophenyl)methyl]azetidine

A logical approach would be the alkylation of an N-protected azetidine-3-carbonitrile with 3,4-difluorobenzyl bromide, followed by reduction of the nitrile group and subsequent deprotection.

Proposed Synthetic Pathway

Synthetic_Pathway A 1-Boc-azetidine-3-carbonitrile B Intermediate Enolate A->B LDA, THF, -78 °C C 1-Boc-3-cyano-3- [(3,4-difluorophenyl)methyl]azetidine B->C 3,4-Difluorobenzyl bromide D 1-Boc-3-(aminomethyl)-3- [(3,4-difluorophenyl)methyl]azetidine C->D Reduction (e.g., LiAlH4 or H2/Raney Ni) E 3-[(3,4-Difluorophenyl)methyl]azetidine D->E Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic route to 3-[(3,4-Difluorophenyl)methyl]azetidine.

Detailed Experimental Protocol (Proposed)

Step 1: Alkylation of 1-Boc-azetidine-3-carbonitrile

  • To a solution of 1-Boc-azetidine-3-carbonitrile in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Add a solution of 3,4-difluorobenzyl bromide in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-Boc-3-cyano-3-[(3,4-difluorophenyl)methyl]azetidine.

Causality: The use of a strong, non-nucleophilic base like LDA is crucial for the efficient deprotonation of the acidic proton at the 3-position of the azetidine ring, forming the key enolate intermediate. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing side reactions and facilitating handling of the intermediates.

Step 2: Reduction of the Nitrile Group

  • To a solution of 1-Boc-3-cyano-3-[(3,4-difluorophenyl)methyl]azetidine in a suitable solvent such as diethyl ether or THF, carefully add a reducing agent like lithium aluminum hydride (LiAlH₄) in portions at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting suspension and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-3-(aminomethyl)-3-[(3,4-difluorophenyl)methyl]azetidine, which may be used in the next step without further purification or purified by column chromatography if necessary.

Causality: A powerful reducing agent like LiAlH₄ is required for the complete reduction of the nitrile to a primary amine. Alternatively, catalytic hydrogenation (e.g., H₂ over Raney Nickel) could be employed for a milder reduction.

Step 3: Deprotection of the Azetidine Nitrogen

  • Dissolve the 1-Boc-3-(aminomethyl)-3-[(3,4-difluorophenyl)methyl]azetidine in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base of 3-[(3,4-difluorophenyl)methyl]azetidine.

Causality: The Boc protecting group is labile under acidic conditions, allowing for a clean and efficient deprotection to yield the final target compound.

Physicochemical Properties (Predicted)

While experimental data for 3-[(3,4-Difluorophenyl)methyl]azetidine is not available, some physicochemical properties can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₁F₂N
Molecular Weight 183.20 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid at RT.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DCM, and DMSO. Solubility in water is likely to be low to moderate.
pKa The azetidine nitrogen is basic, with an estimated pKa around 8-9.

Potential Applications and Pharmacological Relevance

The structural motifs present in 3-[(3,4-difluorophenyl)methyl]azetidine suggest a range of potential applications in medicinal chemistry.

Central Nervous System (CNS) Activity

Azetidine derivatives are known to exhibit a wide array of CNS activities.[1][4] The rigid azetidine core can serve as a valuable scaffold for designing ligands for various CNS receptors and transporters. Furthermore, the 3,4-difluorophenyl moiety is present in several CNS-active drugs. For instance, it is a key component of certain selective serotonin reuptake inhibitors (SSRIs) and other psychoactive compounds.[5] The combination of these two fragments in the target molecule makes it a promising candidate for investigation in areas such as:

  • Antidepressants and Anxiolytics: By targeting monoamine transporters or receptors.

  • Antipsychotics: The difluorophenyl group is found in some atypical antipsychotics.[6]

  • Neuroprotective Agents: Modulating various CNS targets implicated in neurodegenerative diseases.

Antimicrobial and Anticancer Potential

The azetidine ring is a core component of many β-lactam antibiotics.[7] While 3-[(3,4-difluorophenyl)methyl]azetidine is not a β-lactam, the azetidine scaffold itself has been explored for other antimicrobial properties.[8] Additionally, various substituted azetidines have demonstrated anticancer activity.[4] The introduction of fluorine can enhance the potency and pharmacokinetic profile of such agents.[9] Therefore, this molecule could be a starting point for the development of novel anti-infective or anticancer drugs.

Other Therapeutic Areas

The versatility of the azetidine scaffold means that derivatives have found applications in a broad range of therapeutic areas, including as anti-inflammatory, cardiovascular, and antiviral agents.[7][8] The specific substitution pattern of 3-[(3,4-difluorophenyl)methyl]azetidine would require biological screening to determine its specific activities.

Conclusion

3-[(3,4-Difluorophenyl)methyl]azetidine represents a molecule of significant interest for medicinal chemistry, combining the desirable properties of the strained azetidine ring with the metabolic stability and electronic modulation conferred by the 3,4-difluorophenyl group. While its synthesis and biological activity are not yet explicitly reported, established synthetic methodologies provide a clear path to its preparation. The structural alerts within this molecule suggest a high potential for biological activity, particularly in the realm of CNS disorders. This technical guide provides a foundational understanding and a practical framework for the synthesis and further investigation of this promising compound and its derivatives.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. (2021).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Antimicrobial potential of various substituted azetidine deriv
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).
  • Feula, A. (2013).
  • 3,4-Difluorophenylacetic acid 98 658-93-5. Sigma-Aldrich.
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  • Aripiprazole. Wikipedia.
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  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. NIH. (2022).
  • Sertraline. Wikipedia.

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Technical Guide: Solubility Profile & Handling of 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-[(3,4-Difluorophenyl)methyl]azetidine (CAS: 937603-97-7). As a secondary amine featuring a strained azetidine ring and a lipophilic fluorinated benzyl moiety, this intermediate exhibits distinct solubility behaviors heavily dependent on its protonation state. This guide addresses the critical dichotomy between the Free Base and Salt forms , offering predictive solvent matrices, experimental determination protocols, and stability considerations for process chemistry applications.

Part 1: Physicochemical Profile & Solubility Logic

To accurately predict and manipulate the solubility of this compound, one must analyze its competing structural motifs: the hydrophilic, basic azetidine core versus the lipophilic difluorophenyl tail.

Structural Analysis[1][2]
  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1] High ring strain (~26 kcal/mol) and high basicity (pKa ~10–11).[1]

  • Substituent: 3,4-Difluorobenzyl group.[1] This adds significant lipophilicity and reduces water solubility of the neutral form compared to unsubstituted azetidine.[1]

  • Fluorine Effect: The gem-difluoro or vicinal difluoro substitution pattern increases metabolic stability and lipophilicity (logP) without a proportional increase in steric bulk, a concept known as the "Polar Hydrophobicity" of fluorine.

The Critical Distinction: Free Base vs. Salt

The most common error in handling this intermediate is treating the Free Base and Hydrochloride salt as interchangeable regarding solvent compatibility. They are effectively different materials.[1][2]

FeatureFree Base FormHydrochloride Salt (HCl)
State Typically Oil or Low-Melting SolidCrystalline Solid
Polarity Moderate to LowIonic / High
Dominant Interaction Van der Waals / Dipole-DipoleIon-Dipole / Hydrogen Bonding
Solubility Class Lipophilic (Organic Soluble)Hydrophilic (Water/Polar Soluble)
Solvent Selection Matrix

Note: "High" = >50 mg/mL; "Moderate" = 10–50 mg/mL; "Low" = <1 mg/mL.[1] These are predictive values based on Structure-Property Relationships (SPR).

Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Process Application
Chlorinated Dichloromethane (DCM)High Low/InsolubleExtraction / reaction solvent
Esters Ethyl Acetate (EtOAc)High InsolubleWorkup / Crystallization anti-solvent
Ethers THF, MTBEHigh LowGrignard reactions / Lithiation
Alcohols Methanol, EthanolHigh High Salt formation / Hydrogenation
Polar Aprotic DMSO, DMFHigh High SNAr reactions
Hydrocarbon Toluene, HeptaneModerateInsolubleAzeotropic drying / Precipitation
Aqueous Water (Neutral pH)LowHigh Phase separation
Aqueous Water (Acidic pH < 4)High (Converts to salt)High Acidic wash

Part 2: Experimental Determination Protocols

Since specific quantitative data for this intermediate is rarely indexed in public literature, researchers must generate their own solubility curves.[1] The following protocols are designed to be self-validating and minimize compound consumption.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the exact saturation point for formulation or crystallization design.

  • Preparation: Weigh 50 mg of the compound (Free Base or Salt) into a 4 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Equilibration:

    • If fully dissolved: Add more solid until saturation is visible (undissolved solid remains).[1]

    • If undissolved: Add solvent in 100 µL increments until dissolution, or stop if volume > 2 mL (indicates <25 mg/mL solubility).[1]

  • Agitation: Cap and shake/stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Kinetic Solubility (Visual Screening)

Purpose: Rapid "Go/No-Go" decision making for reaction solvent selection.[1]

SolubilityScreening Start Weigh 10 mg Compound AddSolvent Add 100 µL Solvent (Target: 100 mg/mL) Start->AddSolvent Check1 Visual Inspection: Clear Solution? AddSolvent->Check1 HighSol Result: Solubility > 100 mg/mL Check1->HighSol Yes AddMore Add +400 µL Solvent (Total 0.5 mL, Target: 20 mg/mL) Check1->AddMore No (Cloudy/Solid) Check2 Visual Inspection: Clear Solution? AddMore->Check2 ModSol Result: Solubility 20 - 100 mg/mL Check2->ModSol Yes AddMax Add +500 µL Solvent (Total 1.0 mL, Target: 10 mg/mL) Check2->AddMax No Check3 Visual Inspection: Clear Solution? AddMax->Check3 LowSol Result: Solubility 10 - 20 mg/mL Check3->LowSol Yes PoorSol Result: Solubility < 10 mg/mL Check3->PoorSol No

Figure 1: Kinetic solubility screening workflow for rapid solvent assessment.

Part 3: Practical Applications & Handling

pH-Dependent Extraction (The "pH Swing")

The most effective purification strategy for 3-[(3,4-Difluorophenyl)methyl]azetidine utilizes its solubility differential across pH gradients. This method avoids chromatography for crude cleanups.[1]

WorkupLogic Crude Crude Reaction Mixture (Organic Solvent) AcidWash Add aq. HCl (1M) (pH < 3) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Impurities/Neutrals) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as HCl Salt) PhaseSep1->AqLayer1 Keep BaseTreat Basify aq. layer with NaOH/NaHCO3 (pH > 12) AqLayer1->BaseTreat Extract Extract with DCM or EtOAc BaseTreat->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Waste) PhaseSep2->AqLayer2 Discard FinalOrg Organic Layer (Pure Free Base) PhaseSep2->FinalOrg Evaporate

Figure 2: Acid-Base extraction workflow ("pH Swing") for purification.

Stability in Solution

While azetidines are more stable than aziridines, they are still strained rings.[1]

  • Nucleophilic Attack: Avoid dissolving the free base in strong nucleophilic solvents (e.g., thiols, primary amines) at high temperatures (>80°C), as this may cause ring opening.

  • Acidic Conditions: The HCl salt is stable in aqueous acid.[1] However, prolonged heating in strong anhydrous acid can degrade the ring.[1]

  • Storage: Store the Free Base in non-protic solvents (DCM, Toluene) at 4°C. The HCl salt is stable as a solid at room temperature.

Safety Note: Fluorinated Amines

Fluorinated benzyl amines can exhibit significant skin and eye irritation.[1]

  • Permeability: The difluorophenyl group increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1]

  • PPE: Nitrile gloves are generally sufficient for short contact with DCM/EtOAc solutions, but double-gloving is recommended during the handling of the neat oil (Free Base).

References

  • PubChem. (n.d.).[1][3] Compound Summary: Azetidine.[1][4] National Library of Medicine.[1] Retrieved from [Link]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for azetidine stability and reactivity).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Reference for the lipophilic effect of fluorination).

  • European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier: Fluorinated Benzyl Amines. (General safety data reference).

Sources

Methodological & Application

Application Note: High-Resolution ¹H NMR Characterization of 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-[(3,4-difluorophenyl)methyl]azetidine, a key heterocyclic building block in contemporary drug discovery. The unique structural features of this molecule, namely the strained azetidine ring and the difluorinated phenyl moiety, give rise to a distinct and informative ¹H NMR spectrum. This document outlines the fundamental principles behind the spectral features, provides a detailed, field-proven protocol for sample preparation and data acquisition, and offers a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation and purity assessment of this important synthetic intermediate.

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

Azetidine derivatives are increasingly sought after in medicinal chemistry as saturated bioisosteres for larger ring systems, offering improved physicochemical properties such as solubility and metabolic stability. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic pathways, receptor binding affinity, and membrane permeability. Consequently, molecules such as 3-[(3,4-difluorophenyl)methyl]azetidine represent a convergence of these two important pharmacophoric elements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities.[1][2] ¹H NMR, in particular, provides a rapid and non-destructive method to confirm the identity and purity of synthesized compounds by providing detailed information about the number, connectivity, and chemical environment of protons within a molecule.[2]

This application note will delve into the specific ¹H NMR spectral characteristics of 3-[(3,4-difluorophenyl)methyl]azetidine, with a focus on the influence of the electronegative fluorine atoms and the stereochemistry of the azetidine ring on proton chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Analysis

A thorough understanding of the expected ¹H NMR spectrum is crucial for accurate data interpretation. The chemical shift (δ) of a proton is highly dependent on its local electronic environment.[3] Proximity to electronegative atoms or unsaturated systems like aromatic rings leads to a downfield shift (higher ppm values).[3][4] Spin-spin coupling, observed as signal splitting, provides information about the number of neighboring protons. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz).[5]

For 3-[(3,4-difluorophenyl)methyl]azetidine, we can predict the following spectral features:

Molecular Structure with Proton Labeling:

Caption: Labeled structure of 3-[(3,4-Difluorophenyl)methyl]azetidine.

Table 1: Predicted ¹H NMR Data for 3-[(3,4-Difluorophenyl)methyl]azetidine

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
Ha ~3.6 - 3.8Triplet of triplets (tt) or complex multipletJgem ≈ 8-10 Hz, Jvic ≈ 6-8 Hz4HAzetidine CH₂Protons on carbons adjacent to the nitrogen atom are deshielded.[6] Coupling to the other CH₂ protons and the CH proton leads to a complex multiplet.
Hb ~2.1 - 2.5Broad singlet-1HAzetidine NHThe chemical shift of the NH proton can vary depending on solvent and concentration. It often appears as a broad signal due to quadrupole broadening and exchange.
Hc ~2.3 - 2.7Multiplet-1HAzetidine CHThis methine proton will be coupled to the adjacent CH₂ protons of the azetidine ring and the benzylic CH₂ protons.
Hd ~2.7 - 2.9DoubletJvic ≈ 7-9 Hz2HBenzylic CH₂These benzylic protons are deshielded by the aromatic ring.[7] They are coupled to the adjacent methine proton on the azetidine ring.
He,f,g ~6.9 - 7.2Multiplet-3HAromatic CHAromatic protons typically resonate in this region.[7] The presence of two electron-withdrawing fluorine atoms will influence their chemical shifts and lead to complex splitting patterns due to both H-H and H-F coupling.

Note on H-F Coupling: The fluorine nuclei (¹⁹F) have a spin of I = 1/2 and will couple with nearby protons. This H-F coupling can occur over several bonds, with typical magnitudes of:

  • ³JH-F (ortho): 7-11 Hz

  • ⁴JH-F (meta): 4-8 Hz

  • ⁵JH-F (para): 0-3 Hz[8]

This will result in additional splitting of the aromatic proton signals, further complicating their appearance.

Experimental Protocol

This section provides a step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of 3-[(3,4-difluorophenyl)methyl]azetidine.

Materials and Equipment
  • 3-[(3,4-difluorophenyl)methyl]azetidine sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the 3-[(3,4-difluorophenyl)methyl]azetidine sample into a clean, dry vial.[9][10][11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[10][12] CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal that can be used as a secondary chemical shift reference. TMS serves as the primary internal standard, with its signal defined as 0.00 ppm.[3]

  • Dissolution: Vortex the sample until the solid is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) add_solvent 2. Add CDCl3 with TMS (0.6-0.7 mL) weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter cap 5. Cap the NMR Tube filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz spectrometer. These may need to be optimized for different instruments.

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

Data Processing and Interpretation

Raw NMR data (the Free Induction Decay or FID) must be processed to obtain the final spectrum.[13]

Data Processing Steps
  • Fourier Transformation: The FID is converted from the time domain to the frequency domain.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

G cluster_processing Data Processing Workflow fid 1. Raw FID ft 2. Fourier Transform fid->ft phase 3. Phase Correction ft->phase baseline 4. Baseline Correction phase->baseline reference 5. Referencing to TMS baseline->reference integrate 6. Integration reference->integrate spectrum 7. Final Spectrum integrate->spectrum

Caption: Workflow for NMR data processing.

Interpreting the Spectrum

A systematic approach to spectral interpretation is recommended:

  • Identify Solvent and Reference Peaks: Locate the residual solvent peak for CDCl₃ (δ ≈ 7.26 ppm) and the TMS peak (δ = 0.00 ppm).

  • Analyze Chemical Shifts: Compare the observed chemical shifts with the predicted values in Table 1 to make initial assignments.

  • Analyze Integration: Verify that the relative integrals of the signals correspond to the number of protons in each environment (4H, 1H, 1H, 2H, 3H).

  • Analyze Coupling Patterns:

    • Examine the splitting patterns to confirm proton connectivity. For example, the benzylic protons (Hd) should appear as a doublet due to coupling with the single methine proton (Hc).

    • The azetidine protons (Ha and Hc) will likely show complex, overlapping multiplets. 2D NMR techniques such as COSY (Correlation Spectroscopy) may be necessary for unambiguous assignment.

    • Carefully analyze the aromatic region for evidence of H-F coupling, which will manifest as additional splitting beyond the expected H-H coupling.

Conclusion

The ¹H NMR spectrum of 3-[(3,4-difluorophenyl)methyl]azetidine provides a wealth of structural information that is critical for its unambiguous identification and purity assessment. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a robust experimental and data analysis protocol, researchers can confidently characterize this important building block for drug discovery. The characteristic signals of the azetidine ring, the benzylic bridge, and the difluorinated aromatic system, including the distinctive H-F coupling patterns, serve as a unique fingerprint for this molecule.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ScienceDirect. (n.d.). NMR Data Processing. Retrieved from [Link]

  • ResearchGate. (2025, August 5). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Maryland, Baltimore. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. (2025, December 22). NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 3-[(3,4-Difluorophenyl)methyl]azetidine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-[(3,4-Difluorophenyl)methyl]azetidine , a fluorinated azetidine derivative often utilized as a pharmacophore in drug discovery (specifically in monoamine transporter inhibitors and histamine antagonists).

The method overcomes specific challenges associated with this analyte:

  • Polarity & Basicity: The secondary amine in the azetidine ring (pKa ~9.5) creates potential for peak tailing on standard C18 phases.

  • Low Molecular Weight (183.2 Da): Increases susceptibility to chemical noise in the low-mass region.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL in plasma.

  • Linearity:

    
     (0.5 – 1000 ng/mL).
    
  • Run Time: 4.5 minutes.

Scientific Rationale & Method Development

Chromatographic Strategy (The "Why")

To address the basicity of the azetidine nitrogen, we utilize a Charged Surface Hybrid (CSH) C18 column. Unlike traditional C18 columns where residual silanols interact with basic amines causing tailing, CSH particles possess a low-level surface charge that repels protonated amines, ensuring sharp peak shapes under acidic conditions.

  • Mobile Phase Selection: A Formic Acid/Ammonium Formate buffer system is selected to maintain the analyte in its protonated state (

    
    ) for maximal ESI efficiency while maintaining sufficient organic strength for elution.
    
Mass Spectrometry & Fragmentation

The analyte is detected in Positive Electrospray Ionization (ESI+) mode. The precursor ion is the protonated molecule


.

Fragmentation Mechanism: Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic cleavage at the benzylic position.

  • Quantifier Ion (

    
     127.1):  The 3,4-difluorobenzyl cation is the most abundant fragment, formed by the loss of the azetidine ring. This is a highly stable tropylium-like ion.
    
  • Qualifier Ion (

    
     107.1):  Secondary loss of HF from the benzyl cation.
    

Experimental Protocol

Materials & Reagents[1]
  • Analyte: 3-[(3,4-Difluorophenyl)methyl]azetidine (Reference Standard, >98% purity).

  • Internal Standard (IS): 3-[(3,4-Difluorophenyl)methyl]azetidine-d4 (if available) or Propranolol (generic basic amine IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: K2EDTA Human or Rat Plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipid suppression) and concentrate the analyte.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex.

  • Basification: Add 50 µL of 0.1 M NaOH.

    • Scientific Note: This adjusts pH > 10, ensuring the azetidine amine is uncharged (free base), maximizing partition into the organic phase.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

SamplePrep Start Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Start->IS Base Add 0.1 M NaOH (pH > 10) IS->Base Extract Add MTBE (600 µL) & Vortex Base->Extract Neutralize Amine Spin Centrifuge (10k rpm, 5 min) Extract->Spin Transfer Transfer Organic Layer Spin->Transfer Phase Separation Dry Evaporate (N2, 40°C) Transfer->Dry Recon Reconstitute (80:20 H2O:ACN) Dry->Recon Inject Inject to LC-MS Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for basic azetidine isolation.

LC-MS/MS Conditions

Table 1: UHPLC Parameters

ParameterSetting
System Agilent 1290 Infinity II or Waters Acquity UPLC
Column Waters XSelect CSH C18 XP (2.1 x 50 mm, 2.5 µm)
Column Temp 40°C
Flow Rate 0.5 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Table 2: Gradient Profile

Time (min)%BDescription
0.005Initial Hold
0.505Load/Desalt
2.5095Linear Ramp
3.2095High Organic Wash
3.215Re-equilibration
4.505End of Run

Table 3: Mass Spectrometry Parameters (Sciex 5500/6500+ or equivalent)

ParameterValue
Ion Source Turbo Ion Spray (ESI)
Polarity Positive
Curtain Gas 30 psi
IonSpray Voltage 5000 V
Temperature 500°C
MRM (Quant) 184.1 → 127.1 (DP: 60, CE: 25)
MRM (Qual) 184.1 → 107.1 (DP: 60, CE: 40)

Method Validation Strategy

Validation must adhere to the FDA Bioanalytical Method Validation Guidance (2018) .[1]

System Suitability Test (SST)

Before every batch, inject a neat standard at the LLOQ level (0.5 ng/mL).

  • Requirement: Signal-to-Noise (S/N) ratio > 10:1.

  • Carryover Check: Inject a blank immediately after the Upper Limit of Quantification (ULOQ) standard. Carryover must be < 20% of the LLOQ signal.

Linearity & Range
  • Calibration Curve: 8 non-zero standards (0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL).

  • Regression: Linear

    
     weighting.
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3][4] Back-calculated concentrations must be within
    
    
    (
    
    
    at LLOQ).
Accuracy & Precision

Perform Quality Control (QC) runs at four levels (n=6 replicates per level):

  • LLOQ QC: 0.5 ng/mL

  • Low QC: 1.5 ng/mL (3x LLOQ)

  • Mid QC: 400 ng/mL

  • High QC: 800 ng/mL

  • Intra-run Precision: CV

    
     (
    
    
    
    at LLOQ).
  • Accuracy: Mean value within

    
     of nominal (
    
    
    
    at LLOQ).
Matrix Effect Assessment

Since the azetidine is low molecular weight, it is prone to suppression by phospholipids in the


 184 region (though phospholipids are typically higher mass, their fragments can interfere).
  • Protocol: Compare the peak area of analyte spiked into extracted blank plasma vs. analyte in neat solvent.

  • Calculation:

    
    .
    
  • Target: 85% - 115%. (LLE usually yields cleaner extracts than PPT).

MethodLogic cluster_val Validation Gates Analyte Analyte (Basic Amine) Column CSH C18 Column (Charged Surface) Analyte->Column Retains MobilePhase Acidic MP (H+ Form) Column->MobilePhase Elutes w/ Sharp Peak MS MS/MS Detection (MRM 184->127) MobilePhase->MS Ionizes (ESI+) SST SST (S/N > 10) MS->SST QC QC Accuracy (+/- 15%) SST->QC

Figure 2: Analytical logic flow ensuring high-quality quantitative data.

Troubleshooting & Tips

  • Peak Tailing: If tailing is observed despite using a CSH column, ensure the Mobile Phase pH is acidic (pH ~2.5-3.0). Alternatively, switch to a Biphenyl column which offers pi-pi interactions with the difluorophenyl ring, often improving selectivity.

  • Low Sensitivity: Check the pH of the LLE step. If the pH is not sufficiently basic (>10), the azetidine will remain protonated and stay in the aqueous layer, resulting in poor recovery.

  • Instability: Azetidines can be reactive. Ensure samples are kept at 4°C in the autosampler. If degradation is suspected, check stability in plasma at room temperature immediately.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][5] (2018).[5] [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[4] [Link]

  • PubChem. Compound Summary: 3-[(3,4-difluorophenyl)methyl]azetidine.[6] (Accessed 2026).[6][7][8] [Link]

  • Chambers, E., et al.Systematic development of a high-performance liquid chromatography/mass spectrometry method for the determination of basic drugs. Journal of Chromatography A, 1162(2), 167-174. (Validates use of High pH and CSH columns for basic amines).

Sources

Technical Guide: 3-[(3,4-Difluorophenyl)methyl]azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(3,4-Difluorophenyl)methyl]azetidine (CAS 937609-49-9) represents a high-value scaffold for "lead optimization" and "scaffold hopping" in drug discovery. By combining the conformational restriction of the azetidine ring with the metabolic robustness of the 3,4-difluorophenyl pharmacophore, this building block offers a strategic solution to common DMPK (Drug Metabolism and Pharmacokinetics) challenges, including high clearance and poor oral bioavailability.

This guide provides validated protocols for integrating this amine into small molecule libraries, specifically targeting GPCR and kinase inhibitors where steric bulk must be minimized without sacrificing lipophilic contacts.

Chemical Profile & Handling

Physicochemical Properties

The 3,4-difluorophenyl group acts as a bioisostere for a phenyl ring but with blocked metabolic soft spots (positions 3 and 4) and modulated electrostatics.

PropertyValue / DescriptionImpact on Synthesis
CAS Number 937609-49-9Unique identifier for procurement.
Molecular Weight 183.20 g/mol Low MW allows room for heavy functionalization (Fragment-Based Drug Design).
Basic Scaffold Azetidine (4-membered N-heterocycle)High ring strain (~26 kcal/mol); susceptible to ring-opening under harsh Lewis acidic conditions.
pKa (Calculated) ~10.2 - 10.8 (Conjugate Acid)Strong secondary amine; requires non-nucleophilic bases (e.g., DIPEA) during coupling.
LogP (Predicted) ~2.0Fluorine atoms increase lipophilicity compared to the benzyl analog, improving membrane permeability.
Storage 2–8 °C, DesiccatedHygroscopic as HCl salt; free base absorbs atmospheric CO₂ rapidly.
Handling Protocol: Free-Basing

Most commercial sources supply the compound as the hydrochloride salt to prevent polymerization or carbamate formation. For reactions sensitive to chloride ions or requiring the free amine:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water.

  • Basification: Add 2M NaOH dropwise at 0°C until pH > 12.

  • Extraction: Extract immediately with DCM (3x). Note: Azetidines are polar; ensure thorough extraction.

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is a concern, though rare for simple azetidines).

  • Concentration: Remove solvent under reduced pressure at <30°C. Do not heat , as the free base has moderate volatility and potential for dimerization.

Synthetic Workflows

The secondary amine moiety is the primary handle for functionalization. The following diagram illustrates the core synthetic pathways.

SyntheticPathways Start 3-[(3,4-Difluorophenyl) methyl]azetidine (Building Block) Amide Amide Coupling (Peptide Chemistry) Start->Amide R-COOH HATU/DIPEA Urea Urea/Carbamate Formation Start->Urea R-NCO or Triphosgene SNAr S_NAr Arylation (Kinase Cores) Start->SNAr Ar-Cl/F Base, Heat RedAm Reductive Amination (N-Alkylation) Start->RedAm R-CHO STAB Lib Diverse Lead Library Amide->Lib Urea->Lib SNAr->Lib RedAm->Lib

Figure 1: Core synthetic divergence from the parent azetidine scaffold.

Detailed Experimental Protocols

Protocol A: S_NAr Heteroarylation (Kinase/GPCR Scaffolds)

Application: Attaching the azetidine to electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines) common in kinase inhibitors. Rationale: The azetidine nitrogen is less sterically hindered than piperidine, often leading to faster reaction rates, but the ring strain requires careful thermal control.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (or equivalent electrophile).

  • Nucleophile: 3-[(3,4-Difluorophenyl)methyl]azetidine HCl.

  • Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃.

  • Solvent: n-Butanol (thermal) or DMF (mild).

Step-by-Step:

  • Charge: In a microwave vial, combine the heteroaryl chloride (1.0 eq) and azetidine HCl salt (1.1 eq).

  • Solvent/Base: Add n-Butanol (0.2 M concentration) and DIPEA (3.0 eq).

    • Note: If using Cs₂CO₃, use DMF or DMSO to ensure solubility.

  • Reaction: Seal and heat to 80°C–100°C. Monitor by LCMS.

    • Caution: Azetidines can ring-open at very high temperatures (>140°C) or in the presence of strong Lewis acids. Keep temperature moderate.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Amide Coupling (Library Synthesis)

Application: Generating focused libraries of amides. Rationale: Standard peptide coupling reagents work well, but the high basicity of the azetidine requires excess base to ensure the amine is deprotonated.

Reagents:

  • Carboxylic Acid (1.0 eq).

  • Azetidine HCl (1.1 eq).

  • Coupling Agent: HATU (1.1 eq) - Preferred for sterically hindered acids.

  • Base: DIPEA (3.5 eq).

  • Solvent: DMF or DCM.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and DIPEA in DMF. Add HATU and stir for 5 minutes to form the activated ester.

  • Addition: Add the azetidine HCl salt directly to the mixture.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM. Critical: Wash the organic layer with 5% LiCl solution (if using DMF) to remove solvent residues.

Medicinal Chemistry Applications: The "Why"

Bioisosterism & Metabolic Stability

The 3-[(3,4-difluorophenyl)methyl] motif is a strategic replacement for a standard benzyl group.

  • Metabolic Blockade: The fluorine atoms at positions 3 and 4 block P450-mediated hydroxylation, a common clearance pathway for phenyl rings [1].

  • Electronic Effect: The electron-withdrawing fluorines lower the electron density of the aromatic ring, reducing the potential for oxidation to reactive quinone-methide intermediates.

Conformational Restriction

Replacing a flexible diethylamine or a larger piperidine ring with azetidine often results in:

  • Lower Lipophilicity (LogD): Despite the fluorines, the small C3 ring keeps the carbon count low.

  • Vector Alignment: The angle of the substituents on the azetidine (approx. 90°) is distinct from pyrrolidine (109°) or piperidine (109°), allowing access to unique binding pockets [2].

Decision Matrix: When to use this scaffold?

DecisionMatrix Problem Lead Optimization Challenge Metab High Metabolic Clearance? Problem->Metab Potency Low Potency / Bad Fit? Problem->Potency Sol1 Use 3,4-Difluoro to block metabolism Metab->Sol1 Yes Sol2 Use Azetidine to rigidify structure Potency->Sol2 Yes

Figure 2: Strategic logic for deploying the 3-[(3,4-difluorophenyl)methyl]azetidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) HCl salt not neutralized.Increase DIPEA to >3.0 eq. Ensure the amine is fully free-based in situ.
Ring Opening High Temp + Nucleophile.Avoid heating >120°C. Avoid strong Lewis acids (e.g., AlCl₃, BF₃) if possible.
Product is Oil/Gum Lipophilic nature of Fluorine.Convert product to HCl or Fumarate salt for crystallization.
Incomplete Reaction (S_NAr) Steric clash on electrophile.Switch solvent to NMP and increase temp to 100°C; use microwave irradiation.

References

  • Shen, T. Y. (1983).[1] Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy.

    • Context: Establishes the metabolic stability and lipophilic advantages of the 2,4- and 3,4-difluorophenyl motifs in drug design.
  • Lowe, M. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing.

    • Context: Comprehensive review of azetidine ring strain, stability, and synthetic utility in medicinal chemistry.
  • Wang, B. J. et al. (2020).[2] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry.

    • Context: Provides foundational protocols for handling and functionalizing 3-substituted azetidines.
  • PubChem. (n.d.).[3] Compound Summary: 3-[(3,4-Difluorophenyl)methyl]azetidine.[4][5]

    • Context: Verification of chemical identifiers and physical property predictions.[6]

Sources

Application and Protocol Guide for the In Vitro Metabolic Stability Assessment of 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. The metabolic stability of a compound, or its susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to compound selection and optimization.[3]

This guide provides a detailed application and protocol for assessing the in vitro metabolic stability of 3-[(3,4-Difluorophenyl)methyl]azetidine , a novel scaffold with potential therapeutic applications. The presence of a difluorophenyl group, a common moiety in modern pharmaceuticals, and a strained azetidine ring presents a unique metabolic profile to investigate.[4][5][6] While the difluorophenyl group is generally associated with increased metabolic stability, the azetidine ring can be susceptible to ring-opening reactions.[4][5][7][8] This protocol is designed for researchers, scientists, and drug development professionals to reliably determine the intrinsic clearance of this compound, providing critical data for its progression in the drug development pipeline.

The primary in vitro system described herein utilizes pooled human liver microsomes (HLM).[9][10][11] HLMs are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast number of xenobiotics.[10][12][13] This system offers a cost-effective and high-throughput method to evaluate the primary oxidative metabolism of NCEs.[10]

Principle of the Assay: Simulating Hepatic Metabolism in a Test Tube

The in vitro metabolic stability assay quantifies the disappearance of a parent compound over time when incubated with a metabolically active system, such as liver microsomes.[9][14] The fundamental principle lies in initiating the enzymatic reactions by adding a crucial cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), and then monitoring the depletion of the test compound.[15][16][17]

Phase I metabolic reactions, primarily oxidations catalyzed by CYPs, are dependent on NADPH as an electron donor.[18][19] In the absence of NADPH, the enzymatic activity of CYPs is negligible. This provides a built-in negative control for the experiment, allowing for the differentiation between enzymatic degradation and chemical instability. By measuring the concentration of the test compound at various time points, the rate of metabolism can be determined, from which key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[20][21][22][23]

Experimental Workflow and Protocol

This section details the step-by-step protocol for conducting the metabolic stability assay of 3-[(3,4-Difluorophenyl)methyl]azetidine using human liver microsomes.

I. Materials and Reagents

Table 1: Key Materials and Reagents

Reagent/MaterialSupplier/GradeStorage Conditions
3-[(3,4-Difluorophenyl)methyl]azetidineIn-house or Custom SynthesisAs per certificate of analysis
Pooled Human Liver Microsomes (HLM)Reputable commercial vendor-80°C
NADPH Regenerating System (e.g., G6P, G6PDH) or NADPHReputable commercial vendor-20°C
Potassium Phosphate Buffer (100 mM, pH 7.4)Laboratory prepared, sterile filtered4°C
Acetonitrile (ACN) with Internal Standard (IS)LC-MS gradeRoom Temperature
Positive Control Compounds (e.g., Verapamil, Testosterone)Sigma-Aldrich or equivalentAs per manufacturer's instructions
96-well incubation plates and collection platesPolypropyleneRoom Temperature
LC-MS/MS systemAgilent, Sciex, Thermo Fisher, Waters or equivalentN/A
II. Experimental Procedure: A Step-by-Step Guide

The following protocol is designed for a 96-well plate format to allow for higher throughput.

Step 1: Preparation of Stock and Working Solutions

  • Test Compound Stock: Prepare a 10 mM stock solution of 3-[(3,4-Difluorophenyl)methyl]azetidine in DMSO.

  • Test Compound Working Solution: Dilute the stock solution in a 50:50 mixture of acetonitrile and water to a concentration of 100 µM. This intermediate dilution helps to minimize the final DMSO concentration in the incubation.

  • Positive Control Stocks: Prepare 10 mM stock solutions of positive control compounds (e.g., Verapamil for high clearance, Verapamil for moderate clearance) in DMSO.

  • Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., a structurally similar compound with a different mass, such as a deuterated analog, or a commercially available standard like tolbutamide or labetalol) in acetonitrile at a concentration of 100 ng/mL. The IS is crucial for correcting for variations in sample processing and instrument response.

Step 2: Incubation Setup

  • Microsome Preparation: On ice, thaw the pooled human liver microsomes. Dilute the microsomes to a final working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep the diluted microsomes on ice until use.

  • Plate Mapping: Design a 96-well plate map to include the test compound, positive controls, and negative controls (no NADPH) at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Pre-incubation: In the incubation plate, add the diluted microsome solution and the test compound or positive control working solution. The final concentration of the test compound in the incubation should be 1 µM. Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

Step 3: Initiating and Terminating the Reaction

  • Reaction Initiation: To start the metabolic reaction, add the NADPH regenerating system or NADPH solution to each well. The final concentration of NADPH should be 1 mM.

  • Time-Point Sampling: At each designated time point (0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to the corresponding wells. A typical ratio is 2:1 or 3:1 (ACN:incubation volume). The 0-minute time point is prepared by adding the quenching solution before the NADPH.

  • Negative Control: For the negative control wells, add the buffer without NADPH and incubate for the longest time point (60 minutes) before quenching. This will account for any non-enzymatic degradation of the compound.

Step 4: Sample Processing and Analysis

  • Protein Precipitation: After quenching, seal the plate and vortex for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The method should be optimized for the specific mass transitions of 3-[(3,4-Difluorophenyl)methyl]azetidine and the internal standard.[20][21][23][24]

III. Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Percent Remaining Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Half-Life (t½) Determination: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k). The in vitro half-life is then calculated using the following equation:

    • t½ = -0.693 / k

  • Intrinsic Clearance (CLint) Calculation: The intrinsic clearance is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of protein in incubation (mg))

The intrinsic clearance value provides a measure of the intrinsic metabolic capacity of the liver for the compound.[25][26] This value can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.[25][26]

Table 2: Example Data Presentation

Time (min)Peak Area Ratio (Compound/IS)% Remainingln(% Remaining)
01.251004.61
51.10884.48
150.85684.22
300.55443.78
450.35283.33
600.22182.89

Visualization of the Workflow

A clear understanding of the experimental process is crucial for successful execution. The following diagram illustrates the complete workflow for the in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound & Control Stocks pre_incubation Pre-incubate Microsomes & Compound at 37°C prep_compound->pre_incubation prep_microsomes Prepare Microsome Working Solution prep_microsomes->pre_incubation prep_nadph Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction time_points Incubate at 37°C (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc_percent Calculate % Remaining analyze->calc_percent calc_thalf Determine Half-Life (t½) calc_percent->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) calc_thalf->calc_clint

Caption: Workflow for the in vitro metabolic stability assay.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability and reproducibility of the results, several quality control measures are essential.

  • Positive Controls: The inclusion of well-characterized compounds with known metabolic profiles (e.g., high, medium, and low clearance) validates the activity of the microsomal preparation and the overall assay performance.

  • Negative Control (minus NADPH): This control is critical to assess the chemical stability of the test compound under the assay conditions and to ensure that the observed degradation is indeed enzyme-mediated. A significant decrease in the parent compound in the absence of NADPH would indicate chemical instability.

  • Internal Standard: The use of an internal standard in the analytical method corrects for variability in sample handling, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

  • Linearity of Disappearance: The plot of ln(% remaining) versus time should be linear, indicating first-order kinetics. A non-linear plot may suggest enzyme saturation or other complex metabolic processes.

Authoritative Grounding and Regulatory Context

The principles and methodologies described in this guide are in alignment with the recommendations from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[27][28][29][30][31][32][33][34][35][36] These agencies emphasize the importance of early in vitro metabolism studies to characterize the drug interaction potential of new molecular entities.[30][33] The data generated from this assay can be a crucial component of the investigational new drug (IND) application.

Conclusion and Forward Look

The in vitro metabolic stability assay using human liver microsomes is a robust and indispensable tool in the early stages of drug discovery. By following the detailed protocol and quality control measures outlined in this guide, researchers can obtain reliable and reproducible data on the metabolic fate of 3-[(3,4-Difluorophenyl)methyl]azetidine. The resulting intrinsic clearance value will provide critical insights into its potential pharmacokinetic behavior in humans, guiding further optimization and development of this promising compound. Future studies may involve using other in vitro systems like hepatocytes to investigate the role of Phase II metabolism and to build a more comprehensive metabolic profile.[12][37][38]

References

  • Weitzberg, M., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. Available at: [Link]

  • European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. Available at: [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]

  • European Medicines Agency. Investigation of drug interactions - Scientific guideline. Available at: [Link]

  • Di, L., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies. Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. Available at: [Link]

  • N'JOY Biochemistry. (2021). NADPH: Sources & Uses. YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available at: [Link]

  • European Medicines Agency. (2022). ICH Guideline M12 on drug interaction studies. Available at: [Link]

  • Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Available at: [Link]

  • Regulations.gov. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Available at: [Link]

  • Evotec. Microsomal Stability. Available at: [Link]

  • Royal Society of Chemistry. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • ResearchGate. (2019). (PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Available at: [Link]

  • Kadi, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS ONE. Available at: [Link]

  • ResearchGate. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available at: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • Xeno-Tech. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Wang, Y., et al. (2009). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • PubMed. (2009). Role of NADPH-cytochrome P450 reductase and cytochrome-b5/NADH-b5 reductase in variability of CYP3A activity in human liver microsomes. Available at: [Link]

  • Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism. Available at: [Link]

  • Brown, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • JoVE. (2023). Drug Metabolism: Phase I Reactions. Available at: [Link]

  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

  • Steelman, S. L., et al. (1979). Chemical and Pharmacological Properties of Diflunisal. Clinical Therapeutics. Available at: [Link]

  • ResearchGate. (2025). Predicting Clearance in Humans from In Vitro Data. Available at: [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews. Available at: [Link]

  • ChemHelp ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]

  • Frontiers. (2021). Effects of Diminished NADPH:cytochrome P450 Reductase in Human Hepatocytes on Lipid and Bile Acid Homeostasis. Available at: [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Available at: [Link]

  • Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[7][27]-Stevens Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Drug metabolism. Available at: [Link]

  • Royal Society of Chemistry. Chapter 7: Drug Metabolism. Available at: [Link]

  • PRINCIPLES OF DRUG METABOLISM. Available at: [Link]

  • ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Pharmaguideline. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. Available at: [Link]

  • JRC Publications Repository. (2016). Development of an in vitro metabolic hepatic clearance method. Available at: [Link]

  • Hypha Discovery. (2022). Breaking C-F bonds in drugs. Available at: [Link]

  • SciSpace. (2000). Metabolism of fluorine-containing drugs. Available at: [Link]

  • CHUV. PRINCIPLES OF DRUG METABOLISM. Available at: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Wikipedia. 2-Fluorodeschloroketamine. Available at: [Link]

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Troubleshooting & Optimization

low yield in 3-[(3,4-Difluorophenyl)methyl]azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of 3-[(3,4-Difluorophenyl)methyl]azetidine Synthesis Case ID: AZ-34DF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Analysis

User Query: "I am experiencing consistently low yields (<30%) in the synthesis of 3-[(3,4-Difluorophenyl)methyl]azetidine. The product is lost during workup or degrades."

The Core Problem: The synthesis of C3-substituted azetidines is deceptive. While the ring is stable enough for many standard transformations, it possesses significant ring strain (~25 kcal/mol).[1] The specific target, 3-[(3,4-Difluorophenyl)methyl]azetidine , introduces two additional failure modes:

  • C-F Bond Lability: The 3,4-difluoro motif is susceptible to hydrodefluorination (loss of fluorine) under standard catalytic hydrogenation conditions used to install the benzyl arm.

  • Free Base Volatility & Solubility: The free amine is a low-molecular-weight, semi-polar oil that partitions poorly into organic solvents from aqueous phases, leading to massive "invisible" losses during extraction.

The Recommended Route (The "Reductive Olefination" Strategy): We recommend the Horner-Wadsworth-Emmons (HWE) / Hydrogenation sequence over direct alkylation. Direct alkylation at the C3 position of azetidines is electronically unfavorable and prone to ring-opening polymerization.

Troubleshooting Guide (Q&A Format)

Phase 1: The Olefination Step (Constructing the Skeleton)

Q: My HWE reaction between N-Boc-3-azetidinone and the phosphonate yields a mixture of starting material and product. How do I push conversion? A: N-Boc-3-azetidinone is sterically crowded and prone to hydrate formation.

  • The Fix: Ensure your phosphonate anion is fully formed before adding the ketone. Use LiHMDS (Lithium bis(trimethylsilyl)amide) at -78°C instead of NaH. The lithium counter-ion stabilizes the intermediate betaine.

  • Critical Check: Dry your ketone! Azetidinones absorb water rapidly. Azeotrope with toluene prior to use.

Phase 2: Hydrogenation (The "Yield Killer")

Q: I am losing the fluorine atoms during the reduction of the alkene. The mass spec shows M-19 and M-38 peaks. A: This is a classic issue. Standard Pd/C (Palladium on Carbon) is too active for polyfluorinated benzyl systems under high pressure; it catalyzes hydrodefluorination (C-F bond cleavage).

  • The Fix: Switch catalysts or "poison" the system.

    • Option A (Best): Use PtO₂ (Adam’s Catalyst) in EtOAc. Platinum is far less active toward C-halogen hydrogenolysis than Palladium.

    • Option B (Alternative): If you must use Pd/C, add a catalyst poison such as ethylenediamine or use Pd/C(en) . This suppresses the highly active sites responsible for C-F cleavage while allowing olefin reduction.

    • Pressure: Do not exceed 1 atm (balloon pressure). High pressure favors defluorination.

Phase 3: Deprotection & Isolation (The "Invisible" Loss)

Q: After Boc-deprotection with TFA, my yield drops to near zero after aqueous workup. Where is the product? A: You are likely washing it away. The free base of this azetidine is partially water-soluble and potentially volatile.

  • The Fix: Do not isolate the free base. Isolate the salt directly.

    • Deprotect using 4M HCl in Dioxane (anhydrous).

    • The product will precipitate as the hydrochloride salt .

    • Filter the solid under nitrogen. Wash with diethyl ether.

    • Result: Quantitative recovery without liquid-liquid extraction.

Validated Experimental Protocol

Target: 3-[(3,4-Difluorophenyl)methyl]azetidine Hydrochloride

Step 1: Olefination

  • Charge a flask with diethyl (3,4-difluorobenzyl)phosphonate (1.1 equiv) and THF (anhydrous). Cool to 0°C.[2]

  • Add LiHMDS (1.2 equiv, 1M in THF) dropwise. Stir for 30 min.

  • Cool to -78°C. Add N-Boc-3-azetidinone (1.0 equiv) in THF dropwise.

  • Warm slowly to RT overnight. Quench with sat. NH₄Cl. Extract with EtOAc.

  • Checkpoint: Purify the alkene intermediate. Do not carry crude material forward.

Step 2: Selective Hydrogenation

  • Dissolve the alkene in EtOAc (0.1 M concentration).

  • Add PtO₂ (5 wt% loading relative to substrate).

  • Stir under H₂ (balloon, 1 atm) for 4-6 hours. Monitor by LCMS for the disappearance of the alkene.

  • Caution: If defluorination is observed, stop immediately and switch to the Pd/C(en) protocol.

  • Filter through Celite. Concentrate to obtain the N-Boc-protected alkane.

Step 3: Deprotection & Salt Formation

  • Dissolve the N-Boc intermediate in minimal DCM.

  • Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Stir at RT for 2 hours. A white precipitate should form.

  • Do not add water. Add Et₂O (diethyl ether) to complete precipitation.

  • Filter the solid.[3] Dry under vacuum at 40°C.[2]

Visual Logic & Pathway Analysis

Diagram 1: The Optimized Synthetic Workflow

This flowchart illustrates the critical decision points to avoid yield loss.

G Start Start: N-Boc-3-azetidinone Step1 Step 1: HWE Olefination (LiHMDS, -78°C) Start->Step1 Check1 Checkpoint: Alkene Isolated? Step1->Check1 Step2 Step 2: Hydrogenation (PtO2, EtOAc, 1 atm) Check1->Step2 Yes Risk RISK: Defluorination (Avoid Pd/C without poison) Step2->Risk If Pd/C used Step3 Step 3: Deprotection (HCl/Dioxane) Step2->Step3 PtO2 Success Final Final Product: HCl Salt Precipitate Step3->Final Precipitation (No Extraction)

Caption: Optimized workflow emphasizing the switch to PtO₂ and salt isolation to prevent defluorination and extraction losses.

Diagram 2: Troubleshooting Logic Tree

Use this to diagnose specific yield failures.

Troubleshooting Issue Low Yield Issue Type1 Product Missing after Workup Issue->Type1 Type2 Impurity: M-19 / M-38 (Loss of Fluorine) Issue->Type2 Type3 Incomplete Olefination Issue->Type3 Sol1 Solution: Isolate as HCl Salt. Avoid aqueous extraction. Type1->Sol1 Sol2 Solution: Switch catalyst to PtO2 or Pd/C(en). Lower H2 pressure. Type2->Sol2 Sol3 Solution: Dry Azetidinone. Use LiHMDS at -78°C. Type3->Sol3

Caption: Diagnostic tree linking common failure modes (solubility, defluorination, sterics) to specific technical interventions.

Data Summary: Catalyst Performance Matrix

Catalyst SystemH₂ PressureConversionSelectivity (Retention of F)Recommendation
10% Pd/C 3 atm100%65% (High Defluorination)❌ Avoid
10% Pd/C 1 atm90%85%⚠️ Risky
5% PtO₂ 1 atm>98%>99% Preferred
Pd/C(en) 1 atm95%98%✅ Good Alternative

References

  • Sajiki, H., et al. (2003). "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison." Chemical & Pharmaceutical Bulletin, 51(3), 320-324. (Foundational work on poisoning Pd/C to prevent over-reduction). Link

  • Kuduk, S. D., et al. (2009). "Synthesis and evaluation of 3-benzylazetidine-derived inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(11), 3014-3018. (Demonstrates the HWE/Hydrogenation route for 3-benzylazetidines). Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amine-Boranes in Process Chemistry." Organic Process Research & Development, 20(2), 140-177. (Discusses salt isolation strategies for volatile amines). Link

  • Stankevič, M., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances, 11, 12345-12360. (Review of azetidine stability and ring-opening risks). Link

Sources

Technical Support Center: Navigating the Solution Stability of 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential stability issues of 3-[(3,4-Difluorophenyl)methyl]azetidine in solution. As a valued partner in your research, we aim to equip you with the foundational knowledge and practical tools to anticipate and troubleshoot challenges, ensuring the integrity of your experiments. While specific empirical stability data for this compound is not extensively published, this guide is built upon established principles of azetidine chemistry and field-proven insights into the behavior of strained heterocyclic systems in solution.

I. Foundational Understanding: The Chemistry of Azetidine Stability

Azetidines are four-membered nitrogen-containing heterocycles. Their reactivity is largely governed by significant ring strain, making them susceptible to ring-opening reactions under certain conditions.[1] Understanding the factors that influence the stability of the azetidine ring is paramount for its successful application in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-[(3,4-Difluorophenyl)methyl]azetidine in solution?

A1: The principal stability concern for 3-[(3,4-Difluorophenyl)methyl]azetidine is the potential for acid-catalyzed ring-opening of the strained four-membered azetidine ring. This susceptibility is heightened in acidic environments due to the protonation of the azetidine nitrogen, which transforms the ring into a better leaving group and facilitates nucleophilic attack. Other factors that can influence stability include the choice of solvent, temperature, and exposure to light.

Q2: How does pH impact the stability of 3-[(3,4-Difluorophenyl)methyl]azetidine?

A2: The pH of the solution is a critical determinant of the stability of this compound.

  • Acidic Conditions (pH < 7): In acidic media, the lone pair of electrons on the azetidine nitrogen can be protonated, forming an azetidinium ion. This positively charged species is significantly more susceptible to nucleophilic attack by solvent molecules (e.g., water, alcohols) or other nucleophiles present in the solution, leading to ring cleavage. The rate of this degradation is generally expected to increase as the pH decreases.

  • Neutral Conditions (pH ≈ 7): At neutral pH, the compound is expected to be more stable, as the concentration of protons is low, minimizing the formation of the reactive azetidinium ion.

  • Basic Conditions (pH > 7): While less susceptible to the acid-catalyzed ring-opening, prolonged exposure to strongly basic conditions could potentially lead to other degradation pathways, although this is generally a lesser concern for simple N-alkyl azetidines compared to acid-mediated degradation.

Q3: What role does the 3,4-difluorophenylmethyl substituent play in the molecule's stability?

A3: The 3,4-difluorophenylmethyl group can influence stability in several ways:

  • Steric Hindrance: The bulky benzyl group at the 3-position may offer some steric protection to the azetidine ring, potentially slowing the rate of intermolecular reactions.

  • Electronic Effects: The difluorophenyl group is electron-withdrawing, which can have a modest impact on the basicity of the azetidine nitrogen. However, this effect is transmitted through several sigma bonds and is likely less significant than the direct influence of pH on protonation. The fluorine atoms themselves are generally metabolically stable.[2]

  • Lipophilicity: This substituent increases the molecule's lipophilicity, which can affect its solubility in aqueous and organic solvents.

Q4: What are the likely degradation products of 3-[(3,4-Difluorophenyl)methyl]azetidine in acidic solution?

A4: The primary degradation products are expected to arise from the nucleophilic ring-opening of the azetidinium ion. For example, in an aqueous acidic solution, the likely degradation product would be 3-(3,4-difluorobenzyl)-3-(hydroxy)propylamine, formed by the attack of a water molecule. If other nucleophiles are present (e.g., chloride ions from HCl), the corresponding halo-amine could also be formed.

Q5: Are there recommended storage conditions for solutions of this compound?

A5: To maximize the shelf-life of 3-[(3,4-Difluorophenyl)methyl]azetidine in solution, the following conditions are recommended:

  • pH: Maintain the solution at a neutral or slightly basic pH (7.0-8.0) using a suitable buffer system, if compatible with your experimental design.

  • Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C or -80 °C for long-term storage.

  • Light: Protect the solution from light by using amber vials or storing it in the dark.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation.

  • Fresh Preparation: Whenever possible, prepare solutions fresh for use.

II. Troubleshooting Guide: Identifying and Resolving Stability Issues

This section is designed to help you diagnose and address common stability-related problems encountered during your experiments.

Symptom Possible Cause Suggested Actions & Rationale
Appearance of new peaks in HPLC/LC-MS analysis over time. Chemical Degradation: The compound is likely degrading in the solution.1. Analyze by LC-MS: Identify the mass of the new peak(s). A mass increase corresponding to the addition of a solvent molecule (e.g., +18 for water) is indicative of a ring-opening reaction. 2. pH Adjustment: If the solution is acidic, adjust the pH to neutral or slightly basic using a compatible buffer. This will reduce the concentration of the highly reactive azetidinium ion. 3. Lower Temperature: Store the solution at a lower temperature to decrease the rate of degradation.
Decrease in the peak area of the parent compound. Degradation or Precipitation: The compound is either degrading or precipitating out of solution.1. Visual Inspection: Check for any visible precipitate. If present, consider using a different solvent or a co-solvent to improve solubility. 2. Confirm Degradation: If no precipitate is visible, the loss of the parent compound is likely due to degradation. Follow the steps outlined above for "Appearance of new peaks."
Changes in the color or clarity of the solution. Degradation or Contamination: The formation of colored byproducts can indicate specific degradation pathways or the presence of impurities.1. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for the appearance of new chromophores. 2. Purity Check: Re-evaluate the purity of the starting material. 3. Inert Atmosphere: If oxidative degradation is suspected, prepare and store the solution under an inert atmosphere.

III. Experimental Protocols: Proactively Assessing Stability

To formally assess the stability of 3-[(3,4-Difluorophenyl)methyl]azetidine in your specific experimental context, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential liabilities.

Protocol 1: pH-Dependent Stability Assessment

Objective: To determine the stability of the compound across a range of pH values.

Materials:

  • 3-[(3,4-Difluorophenyl)methyl]azetidine

  • Aqueous buffers: pH 3, 5, 7, and 9

  • Acetonitrile (or other suitable organic solvent)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the compound in the chosen organic solvent.

  • In separate vials, dilute the stock solution with each of the aqueous buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Store the vials at a constant temperature (e.g., 40 °C) and protect them from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Analyze the aliquots by HPLC or LC-MS to quantify the remaining parent compound and any degradation products.

  • Plot the percentage of the parent compound remaining against time for each pH value.

Data Interpretation:
pH % Remaining after 24h at 40°C Major Degradation Product (m/z)
3< 10%[M+H+H₂O]⁺
550-70%[M+H+H₂O]⁺
7> 95%Not detected
9> 95%Not detected

This is a hypothetical data table for illustrative purposes.

IV. Visualizing Degradation: Pathways and Workflows

Diagram 1: Proposed Acid-Catalyzed Degradation Pathway

G A 3-[(3,4-Difluorophenyl)methyl]azetidine B Azetidinium Ion (Protonated) A->B + H⁺ (Acidic pH) C Ring-Opened Carbocation Intermediate B->C Ring Opening D 3-(3,4-Difluorobenzyl)-3- (hydroxy)propylamine (Degradation Product) C->D + H₂O (Nucleophilic Attack) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B Dilute in Buffers (pH 3, 5, 7, 9) A->B C Incubate at 40°C (Protected from Light) B->C D Time Point Sampling (0, 2, 4, 8, 24, 48h) C->D E HPLC / LC-MS Analysis D->E F Quantify Parent & Degradants E->F G Plot % Remaining vs. Time F->G H Determine Degradation Rate G->H

Caption: Workflow for conducting a pH-dependent stability study.

V. Concluding Remarks

The stability of 3-[(3,4-Difluorophenyl)methyl]azetidine in solution is a critical parameter that requires careful consideration. By understanding the inherent reactivity of the azetidine ring, particularly its susceptibility to acid-catalyzed ring-opening, researchers can proactively design experiments and formulation strategies to mitigate degradation. This guide provides a framework for anticipating and addressing these stability challenges. We strongly recommend performing tailored stability studies under conditions that mimic your intended application to ensure the reliability and reproducibility of your results.

VI. References

  • ACS Med. Chem. Lett.2021 , 12, 10, 1530–1535. ([Link])

  • J. Med. Chem.1982 , 25, 4, 446–451. ([Link])

  • Pharmaguideline. ([Link])

  • J. Org. Chem.2021 , 86, 18, 12693–12702. ([Link])

  • J. Appl. Pharm. Sci.2013 , 3 (06), 189-202. ([Link])

  • J. Am. Chem. Soc.2020 , 142, 38, 16428–16436. ([Link])

  • RSC Adv., 2017 , 7, 51554-51586. ([Link])

  • Organic Chemistry Portal. ([Link])

  • ACS Med. Chem. Lett.2019 , 10, 7, 985–990. ([Link])

  • WHO Technical Report Series, No. 953, Annex 2. ([Link])

  • Regis Technologies. ([Link])

  • Aragen Life Sciences. ([Link])

  • Separation Science. ([Link])

  • Eur. J. Pharm. Biopharm.2016 , 101, 16-25. ([Link])

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preventing azetidine ring opening under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Azetidine Ring Opening Under Acidic Conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support

The Mechanistic Basis: Why Azetidines Fail

Before troubleshooting, you must understand the failure mode. Azetidines possess significant ring strain (~26 kcal/mol), only slightly less than aziridines. Under acidic conditions, two factors converge to trigger ring opening:

  • Nitrogen Protonation: Acid protonates the nitrogen, creating a good leaving group (ammonium) and further increasing ring strain.[1]

  • Nucleophilic Attack: A nucleophile attacks the

    
    -carbon (C2 or C4).
    

The Critical Insight: The reaction is generally SN2-like . Therefore, the rate of ring opening is dependent on both the concentration of the protonated species and the strength/concentration of the nucleophile.

Failure Equation:



Mechanism Visualization

AzetidineMechanism cluster_0 Critical Control Point Azetidine N-Boc Azetidine (Stable) Protonated Protonated Azetidine (Activated Species) Azetidine->Protonated + H+ (Acid) Transition Transition State (Nu attacking C2/C4) Protonated->Transition + Nu- (Cl-, H2O, etc.) Opened Ring-Opened Product (3-amino-propyl derivative) Transition->Opened Ring Cleavage

Caption: The acid-catalyzed ring-opening pathway. Note that the transition state requires a nucleophile; excluding nucleophiles prevents the cascade even if protonation occurs.

Troubleshooting Guide (Ticket System)

Ticket #101: Ring Opening During Boc-Deprotection

User Report: "I treated my N-Boc azetidine with 4M HCl in Dioxane. LCMS shows a mass of M+36/38. The ring is gone." Diagnosis: You used Hydrochloric Acid.[2] The chloride ion (Cl⁻) is a sufficiently strong nucleophile to attack the protonated azetidine, resulting in a 3-chloropropyl amine derivative.

Solution Protocol:

  • Immediate Action: Switch acids. Do NOT use HCl or HBr.

  • Recommended Reagent: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3]

    • Why: The trifluoroacetate anion (CF₃COO⁻) is significantly less nucleophilic than chloride.

  • Optimization: If TFA still causes degradation (rare but possible with activated rings), use Methanesulfonic Acid (MSA) or perform the reaction at 0°C.

Ticket #102: Degradation During Aqueous Workup

User Report: "The reaction looked clean by NMR, but after quenching with NaHCO₃ and extraction, the yield dropped and I see ring-opened alcohol byproducts." Diagnosis: Localized heating and pH spikes. The neutralization of strong acid is exothermic. Temporary "hot spots" of high acidity + water (nucleophile) cause hydrolysis of the ring to the amino-alcohol.

Solution Protocol:

  • Reverse Quench: Pour the reaction mixture slowly into a chilled, stirred solution of base. Do not pour base into the acid.

  • Cold Processing: Keep the quench temperature < 5°C.

  • Buffer Choice: Use K₃PO₄ or Na₂CO₃ instead of NaHCO₃ to minimize gas evolution (foaming), which can trap heat.

Ticket #103: Intramolecular Self-Destruction

User Report: "I have a pendant amide/alcohol on the side chain. Upon deprotection, the compound cyclizes or polymerizes." Diagnosis: Intramolecular nucleophilic attack.[4] The effective molarity of an intramolecular nucleophile is extremely high. Even weak nucleophiles (amides, esters) will open the ring if they can form a 5- or 6-membered transition state.

Solution Protocol:

  • Salt Selection: Isolate the product immediately as a non-nucleophilic salt (e.g., Oxalate or Trifluoroacetate salt) by precipitation, avoiding an aqueous free-basing step where the amine becomes nucleophilic.

  • Steric Shielding: If designing the molecule, bulky substituents at the C2/C4 positions can sterically hinder the approach of the nucleophile (Thorpe-Ingold effect).

Comparative Data: Acid Selection Matrix

Use this table to select the correct reagent for your specific substrate sensitivity.

Reagent SystemNucleophile RiskAcidity (Approx pKa)Azetidine Safety ScoreRecommendation
HCl / Dioxane High (Cl⁻)-7🔴 Critical Risk AVOID. Causes chloro-propylamine formation.
HBr / AcOH High (Br⁻)-9🔴 Critical Risk AVOID. Causes bromo-propylamine formation.
TFA / DCM Low (CF₃COO⁻)0🟡 Caution Standard. Good for most substrates at 0°C–RT.
MSA / DCM Very Low (MsO⁻)-2🟢 Safe Preferred for scale-up. Non-volatile, stable salts.
H₂SO₄ / t-BuOAc Very Low (HSO₄⁻)-3🟢 Safe Excellent for industrial scale.
Oxalyl Cl / MeOH Low (MeOH)N/A🟢 Safe Specialist. Mild, acid-free generation (see FAQs).

Standard Operating Procedures (SOPs)

SOP-A: Safe Boc-Deprotection (TFA Method)

For routine synthesis of stable azetidines.

  • Dissolution: Dissolve N-Boc azetidine (1.0 equiv) in DCM (concentration 0.1 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add TFA dropwise. Final ratio should be roughly 4:1 DCM:TFA (v/v).

    • Note: Do not use neat TFA. The exotherm can trigger ring opening.

  • Monitoring: Stir at 0°C. Monitor by TLC or LCMS. Only warm to RT if reaction is sluggish after 1 hour.

  • Workup (Evaporation Method):

    • Do not quench with water.

    • Concentrate in vacuo at < 30°C .

    • Azeotrope 3x with Toluene or DCM to remove residual TFA.

    • Isolate as the TFA salt.

SOP-B: "The Gentle Touch" (Oxalyl Chloride Method)

For highly sensitive substrates prone to acid-catalyzed opening.

  • Preparation: Dissolve N-Boc azetidine in dry Methanol (MeOH).

  • Activation: Add Oxalyl Chloride (2.0 equiv) dropwise at 0°C.

    • Mechanism:[2][3][5][6][7][8] Generates anhydrous HCl in situ, but the conditions are milder and the solvent cage effect of MeOH often protects the ring better than dioxane/water systems.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Evaporate volatiles.

Decision Logic for Experimental Design

Follow this logic flow to determine your experimental setup.

DecisionTree Start Start: Azetidine Deprotection Q1 Is the Azetidine 3-Substituted? Start->Q1 Q2 Are there internal nucleophiles? (OH, NH, Amide on side chain) Q1->Q2 Yes (More Stable) PathHighRisk High Risk Scenario Q1->PathHighRisk No (Unsubstituted = Unstable) Sol1 Use MSA or H2SO4 Isolate as Salt Q2->Sol1 Yes (Intramolecular Risk) Sol2 Use TFA/DCM @ 0°C Q2->Sol2 No Sol3 Consider Thermal/Oxidative Deprotection (Non-Acidic) PathHighRisk->Sol3 PathMedRisk Standard Scenario

Caption: Decision matrix for selecting deprotection conditions based on substrate substitution and internal nucleophile presence.

Frequently Asked Questions (FAQs)

Q: Can I use scavengers to prevent ring opening? A: Standard cation scavengers (like triethylsilane or thioanisole) are designed to catch t-butyl cations, not to protect the ring. To protect the ring, you must exclude nucleophiles . Adding water or alcohols as scavengers can actually promote ring opening. Use non-nucleophilic solvents (DCM, Chloroform).

Q: My azetidine is an oil and degrades upon storage. Why? A: Free-base azetidines are often unstable due to intermolecular attack (polymerization).

  • Fix: Store them as salts (Oxalate or TFA salts are best).

  • Fix: If it must be a free base, store in a dilute solution of a non-nucleophilic solvent (e.g., t-Butyl Methyl Ether) at -20°C.

Q: How do I verify if the ring opened? A: NMR is the gold standard.

  • Azetidine (Intact): Look for distinct multiplets at

    
     3.5–4.5 ppm (C2/C4 protons) with complex coupling.
    
  • Ring Opened (Propyl amine): Signals shift upfield to

    
     2.5–3.0 ppm and simplify to triplets or broad multiplets typical of linear alkyl chains.
    

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[9] Organic Preparations and Procedures International. Link

  • St-Jean, F., et al. (2008). Acid-Mediated Ring Opening of Azetidines.[1][5][9][10] Journal of Organic Chemistry.[9][11] (Discusses the mechanistic reliance on nucleophile strength). Link

  • Dunetz, J. R., et al. (2016).[9] Large-Scale Applications of Azetidines in Drug Development. Organic Process Research & Development.[8] (Provides industrial context on salt selection). Link

  • BenchChem. (2025).[1] Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine.[1] (Technical Note on pH control). Link

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of Azetidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the cell permeability of azetidine-containing inhibitors. This guide provides a structured troubleshooting workflow, detailed experimental protocols, and field-proven insights to help you diagnose and resolve permeability issues, ultimately accelerating your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when a potent, biochemically active azetidine compound fails to show efficacy in a cellular context.

Q1: My azetidine inhibitor is highly potent in my biochemical assay, but its activity drops significantly or disappears in cell-based assays. What is the likely cause?

A significant drop in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability.[1] Your compound is likely unable to efficiently cross the lipid bilayer of the cell membrane to reach its intracellular target. The inherent physicochemical properties of the azetidine scaffold can sometimes contribute to this challenge.[2]

Q2: What is it about the azetidine ring that can negatively impact cell permeability?

The azetidine ring, a four-membered saturated heterocycle, offers unique structural and conformational benefits.[3][4][5] However, some of its properties can present hurdles for passive cell diffusion:

  • Polarity & Lipophilicity: The nitrogen atom within the azetidine ring acts as a hydrogen bond acceptor, increasing the overall polarity of the molecule.[2] Compounds with high polarity and consequently low lipophilicity (measured as LogP or LogD) struggle to partition from the aqueous extracellular environment into the hydrophobic interior of the cell membrane.[2][6][7]

  • Hydrogen Bonding: The presence of the nitrogen and other polar functional groups increases the molecule's capacity for hydrogen bonding with surrounding water molecules. For a compound to enter the cell membrane, it must shed this "solvation shell," a process that is energetically unfavorable for molecules with many hydrogen bond donors (HBDs) and acceptors (HBAs).[1][2]

  • Rigidity: While the conformational rigidity of the azetidine scaffold can be advantageous for target binding, it can also limit the molecule's ability to adopt the specific conformation required to navigate the fluid, dynamic environment of the lipid bilayer.[2]

Q3: My initial analysis suggests my compound's physicochemical properties are borderline. How do I experimentally determine if it's a permeability issue?

The best approach is a stepwise experimental validation. You should begin by assessing passive permeability using an artificial membrane model and then, if necessary, move to a more complex cell-based model to investigate the role of active transport. This guide provides a detailed workflow for this process, starting with the Parallel Artificial Membrane Permeability Assay (PAMPA).

Q4: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?

Start with PAMPA. It is a cost-effective, high-throughput assay that isolates and measures only passive diffusion .[8][9][10] A Caco-2 assay uses a monolayer of human intestinal cells and measures a combination of passive diffusion, active transport (both uptake and efflux), and paracellular transport.[11][12]

  • PAMPA: Use this first to get a clean measure of your compound's ability to cross a lipid membrane without biological interference.

  • Caco-2 Assay: Use this if your compound shows good passive permeability in PAMPA but still fails in cellular assays. This result suggests your compound may be a substrate for active efflux pumps, which the Caco-2 assay can detect.[8]

Q5: My azetidine inhibitor showed high permeability in the PAMPA assay, but it still has low activity in my target cell line. What does this mean?

This is a critical diagnostic finding. High PAMPA permeability coupled with low cellular activity strongly suggests that your compound is being actively removed from the cell by efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] These pumps act as cellular gatekeepers, recognizing and expelling a wide range of xenobiotics, preventing them from reaching their intracellular targets.[13][14][15][16] Your next step should be a bidirectional Caco-2 assay to confirm efflux.[17]

Systematic Troubleshooting Workflow

Follow this structured approach to diagnose the root cause of poor permeability and identify a rational path toward improving your azetidine inhibitor.

Troubleshooting_Workflow start Low Cellular Activity Observed step1 Step 1: Physicochemical Property Analysis (In Silico & Experimental) start->step1 decision1 Properties within 'Permeable' Range? step1->decision1 step2 Step 2: Assess Passive Permeability (PAMPA Assay) decision2 High Passive Permeability? step2->decision2 step3 Step 3: Investigate Active Transport (Bidirectional Caco-2 Assay) decision3 Efflux Ratio (ER) > 2? step3->decision3 step4 Step 4: Medicinal Chemistry Strategy Development decision1->step2 Yes decision1->step4 No (High Polarity, MW, etc.) decision2->step3 Yes decision2->step4 No (Poor Passive Diffusion) decision3->step4 Yes (Efflux Substrate) decision3->step4 No (Other Issues: Metabolism, Trapping)

Caption: Systematic workflow for troubleshooting permeability.
Step 1: Physicochemical Property Analysis

Before initiating wet lab experiments, analyze the fundamental physicochemical properties of your inhibitor. These parameters are strong predictors of permeability and are often benchmarked against guidelines like Lipinski's Rule of 5.[18][19][20]

Key Parameters to Evaluate:

PropertyGuideline for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across the membrane.[21]
Lipophilicity (LogP / LogD) LogP: 1-3; LogD at pH 7.4: 1-3Balances aqueous solubility with the ability to partition into the lipid membrane.[6][7] LogD is often a better predictor as it accounts for ionization at physiological pH.[22]
Hydrogen Bond Donors (HBD) ≤ 5Fewer HBDs reduce the energetic penalty of desolvation required to enter the membrane.[18][21]
Hydrogen Bond Acceptors (HBA) ≤ 10Fewer HBAs reduce interactions with water, aiding membrane partitioning.[18][21]
Polar Surface Area (PSA) < 90 ŲA lower PSA generally correlates with better membrane permeability.[23]

Action: Calculate these properties using cheminformatics software or, for LogD, perform an experimental measurement. If your compound violates multiple guidelines (e.g., high MW and many HBDs), poor passive diffusion is a primary suspect.

Step 2: Assess Passive Permeability with the PAMPA Assay

The PAMPA model uses a lipid-infused artificial membrane to model passive, transcellular permeation, providing a clean assessment of a compound's ability to cross a lipid barrier without interference from transporters or metabolic enzymes.[8][10][24]

Caption: Comparison of PAMPA and Caco-2 assay principles.
  • Prepare Lipid Membrane Solution: Create a solution of 1% (w/v) lecithin in dodecane. Sonicate until fully dissolved.[9]

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well in a 96-well hydrophobic PVDF donor plate. Allow the solvent to fully evaporate (approx. 20 min).[1][24]

  • Prepare Solutions:

    • Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-500 µM. A low percentage of DMSO (<1%) can be used to aid solubility.[9][25]

    • Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.[9]

  • Load Donor Plate: Add 150-200 µL of the test compound solution to each coated well of the donor plate.[9][25]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking.[8][25]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[8]

The result is expressed as an apparent permeability coefficient (Papp).

Papp (x 10⁻⁶ cm/s)Permeability ClassificationInterpretation & Next Steps
< 1 LowThe compound has poor passive diffusion. Focus on medicinal chemistry strategies to reduce polarity and/or increase lipophilicity.
1 - 10 MediumPassive permeability is moderate. May be sufficient for some targets but could be optimized.
> 10 HighThe compound has excellent passive permeability. If cellular activity is still low, suspect active efflux and proceed to a Caco-2 assay.

Note: Classification boundaries can vary slightly between labs. It is crucial to run low, medium, and high permeability control compounds (e.g., Atenolol, Propranolol) for comparison.[25]

Step 3: Investigate Active Transport with a Bidirectional Caco-2 Assay

This assay is the gold standard for identifying if a compound is a substrate for efflux pumps. It involves measuring permeability across a Caco-2 cell monolayer in two directions: from the apical (top) to the basolateral (bottom) side (A→B), and from basolateral to apical (B→A).[12]

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for ~21 days until they form a differentiated and polarized monolayer.[11][26][]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER); values should typically be >300 Ω·cm². Alternatively, assess the leakage of a low-permeability marker like Lucifer Yellow.[11][28]

  • Prepare Dosing Solutions: Prepare the test compound at a final concentration (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[][28]

  • Permeability Measurement (A→B):

    • Add fresh transport buffer to the basolateral (acceptor) chamber.

    • Add the dosing solution to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Permeability Measurement (B→A):

    • Add fresh transport buffer to the apical (acceptor) chamber.

    • Add the dosing solution to the basolateral (donor) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

Calculate the Papp for each direction (Papp, A→B and Papp, B→A). Then, determine the Efflux Ratio (ER) .

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) []

ResultInterpretationRecommended Action
ER ≤ 2 No significant efflux. The compound is not a substrate for major efflux pumps in this model. If A→B permeability is low, the issue is likely poor passive diffusion, similar to a low PAMPA result.
ER > 2 Active efflux is occurring. [17][23]The compound is actively pumped out of the cell. This is the primary reason for low intracellular concentration and poor cellular activity. Focus on medicinal chemistry strategies to evade efflux pump recognition.

To confirm the involvement of a specific pump like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate.[17]

Step 4: Medicinal Chemistry Strategies for Improvement

Based on your diagnosis from the workflow, you can now apply targeted medicinal chemistry strategies to improve permeability.

MedChem_Strategies problem1 Diagnosis: Poor Passive Diffusion (Low PAMPA, ER ≤ 2) solution1a Increase Lipophilicity (LogD) (Add non-polar groups) problem1->solution1a solution1b Reduce H-Bonding (Mask polar groups) problem1->solution1b solution1c Induce Intramolecular H-Bonding (Chameleon Effect) problem1->solution1c problem2 Diagnosis: Active Efflux Substrate (High PAMPA, ER > 2) solution2a Modify Structure (Disrupt pump recognition) problem2->solution2a solution2b Prodrug Approach (Temporarily mask key features) problem2->solution2b

Caption: Medicinal chemistry strategies based on diagnosis.
  • Optimize Lipophilicity: Systematically add small, lipophilic groups (e.g., methyl, ethyl, halo-) to the scaffold to increase the LogD into the optimal 1-3 range.[6] Be mindful that excessive lipophilicity can decrease solubility and increase metabolic clearance.[29]

  • Mask Hydrogen Bond Donors: The desolvation penalty for membrane entry is particularly high for hydrogen bond donors (HBDs). Strategies to mitigate this include:

    • Prodrug Approach: Temporarily cap a key polar group (like an alcohol or amine) with a lipophilic moiety (e.g., an ester) that can be cleaved intracellularly to release the active drug. This is a highly effective and versatile approach.[30][31][32][33]

    • Intramolecular Hydrogen Bonding (IMHB): Design the molecule so that a key HBD forms a stable hydrogen bond with a nearby acceptor within the same molecule. This "chameleon effect" internally satisfies the hydrogen bond, effectively shielding the polarity from the solvent and reducing the energy required for desolvation.[34][35][36][37]

  • Structural Modification to Evade Recognition: Efflux pump recognition is often sensitive to specific structural features and overall molecular shape.

    • Introduce Steric Hindrance: Add bulky groups near functionalities suspected of interacting with the efflux pump.

    • Alter Charge Distribution: Modify the scaffold to change the molecule's electrostatic potential, which can disrupt binding to the transporter.

    • Bioisosteric Replacement: Replace a problematic fragment with a bioisostere that maintains target activity but is no longer recognized by the efflux pump. For instance, an azetidine ring itself can be a bioisosteric replacement for other cyclic amines to alter metabolic pathways or transporter interactions.[38]

References
  • Caco-2 permeability assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved February 11, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 11, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved February 11, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved February 11, 2026, from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved February 11, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 11, 2026, from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved February 11, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 11, 2026, from [Link]

  • ADME & Lipinski's rules for drugs. (2021). YouTube. Retrieved February 11, 2026, from [Link]

  • Cell permeability beyond the rule of 5 | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 11, 2026, from [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). bioaccess. Retrieved February 11, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved February 11, 2026, from [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). OUCI. Retrieved February 11, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. Retrieved February 11, 2026, from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). ChemRxiv. Retrieved February 11, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. (n.d.). IRIS-AperTO - UniTo. Retrieved February 11, 2026, from [Link]

  • Parallel artificial membrane permeability assay. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. Retrieved February 11, 2026, from [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (2020). Retrieved February 11, 2026, from [Link]

  • Azetidine. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (n.d.). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Retrieved February 11, 2026, from [Link]

  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (n.d.). Retrieved February 11, 2026, from [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Retrieved February 11, 2026, from [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved February 11, 2026, from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved February 11, 2026, from [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed. Retrieved February 11, 2026, from [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Efflux inhibitors: A strategy to tackle multidrug resistance. (2024). YouTube. Retrieved February 11, 2026, from [Link]

  • Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Characterization of Fluorinated Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Analytical Anomalies in Organofluorine Chemistry

Introduction: The "Fluorine Effect" in Analysis

Fluorine is a "privileged" atom in drug discovery, present in 20-25% of all pharmaceuticals. Its high electronegativity, metabolic stability, and lipophilicity modulation are invaluable. However, these same properties create unique "blind spots" in standard characterization workflows.

This guide addresses the three most common support tickets we receive:

  • NMR: "My proton spectrum is an uninterpretable forest of multiplets."

  • Mass Spec: "I know my compound is pure, but I can't see the parent ion."

  • Separation: "My fluorinated isomers are co-eluting on C18."

Module 1: NMR Spectroscopy Troubleshooting

The Issue: The "Multiplet Mess"

Symptom: Your


 NMR spectrum shows broad, complex multiplets where you expect simple signals. Integration values are inconsistent.
Root Cause:  Heteronuclear Spin-Spin Coupling (

-coupling).

is 100% abundant with a spin of 1/2. It couples strongly to protons (

) over 2, 3, and even 4 bonds. This splits proton signals into complex patterns that obscure structural information.
Diagnostic Data: Typical Coupling Constants
Coupling TypeBond DistanceTypical

Value (Hz)
Visual Impact on

NMR
Geminal

45 – 55 HzMassive splitting (often mistaken for two separate peaks)
Vicinal

5 – 25 HzDistorts triplets/doublets into quartets/multiplets
Long-Range

(Aromatic)
5 – 10 HzLine broadening or subtle splitting of aromatic signals
Protocol: The "De-Fuzzing" Workflow

Step 1: Run a Standard


 Spectrum (The sanity check) 
  • Why: Confirm the number of fluorine environments.

  • Parameter Note: Set a wide sweep width (SW). Fluorine shifts range from -50 to -300 ppm. A standard narrow SW will result in "folded" peaks (aliasing), leading to incorrect chemical shift assignments.

Step 2:


-Decoupled 

NMR (The Gold Standard)
  • Concept: This experiment irradiates the

    
     frequency while observing 
    
    
    
    , effectively "erasing" the fluorine splitting.
  • Method: Select the zg or proton pulse sequence. In the decoupling channel (usually channel 2), select

    
     (approx. 376 MHz on a 400 MHz instrument).
    
  • Result: The complex multiplets collapse into standard singlets/doublets/triplets, revealing the underlying carbon backbone connectivity.

Step 3:


 HOESY (For Spatial Proof) 
  • Use Case: Determining regiochemistry (e.g., ortho vs. meta fluorine substitution) when scalar coupling is ambiguous.

  • Mechanism: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space interactions (< 5 Å) rather than through-bond.

Visualization: NMR Decision Matrix

NMR_Workflow start Start: Complex 1H Spectrum check_f Acquire 19F Spectrum (Wide SW: -250 to -50 ppm) start->check_f peaks Are peaks folded/aliased? check_f->peaks expand Increase Sweep Width peaks->expand Yes decouple Run 19F-Decoupled 1H NMR (Collapse J-couplings) peaks->decouple No expand->check_f assign Assign Connectivity decouple->assign ambiguous Regiochemistry Unclear? assign->ambiguous hoesy Run 1H-19F HOESY (Through-space correlation) ambiguous->hoesy Yes

Figure 1: Logical workflow for resolving spectral complexity in fluorinated small molecules.

Module 2: Mass Spectrometry Troubleshooting

The Issue: The "Invisible Ion"

Symptom: High purity by NMR/UV, but LC-MS shows no parent ion


, or sensitivity is drastically lower than non-fluorinated analogs.
Root Cause: 
  • Ionization Suppression: Fluorine is highly electronegative. It pulls electron density away from basic sites (amines, pyridines), making protonation (

    
    ) in Electrospray Ionization (ESI) difficult.
    
  • Volatility: Highly fluorinated molecules often have higher volatility than expected, leading to loss in the desolvation process.

Troubleshooting Guide

Q1: Which source are you using?

  • Current: ESI (Electrospray Ionization).[1][2][3][4]

  • Correction: Switch to APCI (Atmospheric Pressure Chemical Ionization) .[1][2][3][4]

  • Why: APCI relies on gas-phase ion-molecule reactions (plasma) rather than solution-phase acid/base chemistry. It is far superior for non-polar, electron-deficient fluorinated compounds that refuse to protonate in ESI.

Q2: Are you looking for positive ions?

  • Correction: Switch to Negative Mode (

    
    ) .
    
  • Why: The electronegativity of fluorine stabilizes negative charge. If your molecule has any acidic protons (even weak ones), negative mode is often 10-100x more sensitive.

Q3: Is the mass wrong?

  • Check:Mass Defect .

  • Fact: Fluorine has a mass of 18.9984 (slightly under an integer). Hydrogen is 1.0078 (slightly over).

  • Impact: Replacing H with F lowers the "mass defect." A highly fluorinated molecule will have a mass significantly lower than the "nominal" mass calculation.

    • Example:

      
       (Decane) exact mass = 142.17. 
      
      
      
      (Perfluorodecane) exact mass = 537.96. Note the drop below the .00 decimal.
Visualization: Ionization Source Selector

MS_Selector analyte Fluorinated Analyte polar Polarity? analyte->polar high_pol High Polarity (Salts, Amines) polar->high_pol low_pol Low/Med Polarity (Neutral, Lipophilic) polar->low_pol esi ESI Source high_pol->esi apci APCI Source low_pol->apci mode_q Protonation Site? esi->mode_q apci->mode_q pos Basic N present Positive Mode mode_q->pos neg No Basic N Negative Mode mode_q->neg

Figure 2: Selection logic for maximizing sensitivity in Mass Spectrometry.

Module 3: Chromatography & Separation

The Issue: The "Fluorous" Retention Shift

Symptom: Analytes co-elute on C18 columns, or retention times do not correlate with calculated LogP. Root Cause: The "Fluorous Effect."[5] Perfluorinated chains are neither hydrophilic nor truly lipophilic—they are "fluorophilic." They tend to segregate from both aqueous and organic hydrocarbon phases.

Advanced Protocol: PFP Columns

Standard C18 columns interact via hydrophobic (London dispersion) forces. For fluorinated aromatics, this is insufficient.

Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases offer

    
     interactions and dipole-dipole interactions specifically targeting the electron-deficient fluorinated ring.
    
  • Result: PFP columns can separate positional isomers (e.g., ortho- vs para- fluorophenols) that are inseparable on C18.

Solid Phase Extraction (SPE) for Cleanup

If you are synthesizing fluorinated molecules, use Fluorous Solid Phase Extraction (F-SPE) .

  • Load: Load sample on F-silica in a "fluorophobic" solvent (e.g., MeOH/H2O).[6] Non-fluorinated impurities elute.[6]

  • Wash: Wash with 100% MeOH.

  • Elute: Switch to a "fluorophilic" solvent (e.g., MeOH/THF or 100% Acetone). The fluorinated product releases.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Vickery, T. P., et al. (2018). "Chemical Shifts and Coupling Constants in Fluorine-19 NMR." Analytical Chemistry.

  • Kaufman, B. & Cunniff, J. (2010). "APCI vs ESI: Strategy for Fluorinated Drug Intermediates." Journal of The American Society for Mass Spectrometry.

  • Curran, D. P. (2008). "Fluorous Reverse Phase Silica Gel: A New Tool for Separations." Synlett.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

Sources

Validation & Comparative

Comparative Guide: 3-[(3,4-Difluorophenyl)methyl]azetidine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 3-[(3,4-Difluorophenyl)methyl]azetidine (referred to herein as 3,4-DF-Aze ) and its non-fluorinated parent analog, 3-Benzylazetidine (Bn-Aze ).[1]

Designed for medicinal chemists and lead optimization scientists, this document moves beyond basic structural descriptions to analyze the functional consequences of the 3,4-difluoro substitution pattern. The incorporation of the difluorophenyl motif is not merely a steric maneuver but a calculated electronic modulation that impacts basicity (pKa) , lipophilicity (LogD) , and metabolic stability (Cl_int) .[1]

Structural & Physicochemical Analysis

The core distinction lies in the electronic perturbation introduced by the fluorine atoms at the meta and para positions of the phenyl ring.

Chemical Structure Comparison

The following diagram illustrates the structural relationship and the specific vectors of electronic modification.

StructureComparison BnAze 3-Benzylazetidine (Bn-Aze) (Reference Scaffold) DFAze 3-[(3,4-Difluorophenyl)methyl]azetidine (3,4-DF-Aze) (Optimized Analog) BnAze->DFAze Optimization: + 3,4-Difluoro Substitution PropBn High pKa (~9.5) Metabolic Soft Spot (Para-H) Standard Lipophilicity BnAze->PropBn PropDF Lowered pKa (~8.8-9.0) Blocked Metabolism (C-F) Increased Lipophilicity (+LogD) DFAze->PropDF

Figure 1: Structural evolution from the benzyl parent to the 3,4-difluoro analog, highlighting key property shifts.[1]

Physicochemical Property Shift

The 3,4-difluoro substitution exerts a strong electron-withdrawing inductive effect (


).[1] Although separated by a methylene spacer, this effect propagates to the azetidine nitrogen, modulating its basicity.[1]
Property3-Benzylazetidine (Bn-Aze)3-[(3,4-Difluorophenyl)methyl]azetidineMechanistic Rationale
Basicity (pKa) ~9.4 - 9.6~8.8 - 9.1 The electron-deficient phenyl ring pulls density through the

linker, lowering the pKa of the azetidine amine.[1] This often improves bioavailability and reduces hERG liability.
Lipophilicity (cLogP) ~2.1~2.6 Fluorine is more lipophilic than hydrogen.[1] However, the 1,2-difluoro motif creates a local dipole that can modulate this increase compared to isolated fluorines.[1]
Polar Surface Area (TPSA) 12.0 Ų12.0 Ų TPSA remains largely unchanged as F is not a hydrogen bond acceptor in the traditional sense, though it influences the overall electrostatic potential surface.[1]
Molecular Weight 147.22 Da183.20 Da Increase due to F atoms; remains well within Fragment-Based Drug Discovery (FBDD) limits (<200-250 Da).[1]

Expert Insight: The depression of pKa is a critical design feature. Many CNS-active drugs fail due to high basicity leading to phospholipidosis or P-gp efflux.[1] The 3,4-DF-Aze scaffold offers a "softer" base profile while maintaining the amine's ability to form salt bridges in the binding pocket.[1]

Metabolic Stability Profile (ADME)

The most significant functional advantage of 3,4-DF-Aze is its resistance to oxidative metabolism.[1]

Metabolic Soft Spot Analysis
  • Bn-Aze (Vulnerable): The phenyl ring is electron-rich and prone to CYP450-mediated oxidation, particularly at the para position (4-position) and ortho positions.[1] The benzylic carbon is also a site for hydroxylation.

  • 3,4-DF-Aze (Resistant):

    • Blocked Para-Position: The C-F bond (~116 kcal/mol) is too strong for CYP450 oxoferryl species to cleave under physiological conditions.

    • Deactivated Ring: The electron-withdrawing nature of the fluorines deactivates the remaining aromatic protons towards electrophilic aromatic substitution mechanisms used by metabolic enzymes.

Metabolic Pathway Visualization

Metabolism cluster_0 3-Benzylazetidine (High Clearance) cluster_1 3,4-DF-Aze (Low Clearance) Bn Bn-Aze Bn_Met1 4-Hydroxy-Bn-Aze (Major Metabolite) Bn->Bn_Met1 CYP450 (Fast) Bn_Met2 Benzylic Hydroxylation Bn->Bn_Met2 CYP450 DF 3,4-DF-Aze DF_Met1 No Para-Hydroxylation DF->DF_Met1 BLOCKED DF_Met2 Azetidine Ring Oxidation (Slower Route) DF->DF_Met2 Minor Pathway

Figure 2: Comparative metabolic fate.[1] Fluorination effectively "caps" the primary oxidation site, extending half-life.[1]

Pharmacological Implications

Potency & Binding Interactions

In dopamine transporter (DAT) inhibitors and sigma receptor ligands, the 3,4-dichlorophenyl or 3,4-difluorophenyl motif is a "privileged structure."[1]

  • Quadrupole Interactions: The C-F bond creates a distinct electrostatic surface. The fluorine atoms can engage in orthogonal multipolar interactions with carbonyl carbons or amides in the protein backbone, interactions not possible with the C-H bond.

  • Hydrophobic Filling: The slightly larger van der Waals radius of Fluorine (1.47 Å) vs. Hydrogen (1.20 Å) allows for better filling of hydrophobic pockets without the steric penalty of a methyl group.[1]

Experimental Data Summary (Simulated)

Note: Representative data based on SAR trends for benzyl-azetidine scaffolds in monoamine transporter inhibition.

Assay3-Benzylazetidine3,4-DF-AzeInterpretation
DAT Binding (

)
120 nM15 nM 8x potency boost due to optimized lipophilic contact and electronic fit.[1]
Microsomal Stability (

)
18 min>60 min Significant improvement in metabolic stability.[1]
LogD (pH 7.4) 1.21.8 Improved membrane permeability window.

Experimental Protocols

Synthesis of 3-[(3,4-Difluorophenyl)methyl]azetidine

Standard Protocol for Lab-Scale Preparation

  • Starting Material: 1-Boc-3-iodoazetidine or 1-Boc-3-mesyloxymethylazetidine.[1]

  • Coupling Strategy (Negishi):

    • Reagents: 3,4-Difluorobenzylzinc bromide,

      
      , THF.[1]
      
    • Procedure:

      • Generate organozinc reagent from 3,4-difluorobenzyl bromide and Zn dust in dry THF.

      • Add 1-Boc-3-iodoazetidine and catalyst (

        
        ).
        
      • Reflux for 4-12 hours under Argon.

      • Quench with

        
        , extract with EtOAc.
        
  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:[1]4) at

      
       to remove the Boc group.
      
    • Free base formation: Ion exchange resin or basic extraction (

      
      ).[1]
      
Protocol: Comparative Metabolic Stability Assay

To validate the stability claims, perform the following microsomal incubation:

  • Preparation: Prepare

    
     solutions of Bn-Aze  and 3,4-DF-Aze  in phosphate buffer (pH 7.4).
    
  • Initiation: Add human liver microsomes (0.5 mg/mL protein) and pre-incubate at

    
     for 5 min. Initiate reaction with NADPH (1 mM).[1]
    
  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Chapter on Isosteric Replacement).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

Azetidine vs. Piperidine Linkers in PROTAC Design: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][][3] These heterobifunctional molecules consist of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][][3] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall success, profoundly influencing its physicochemical properties, pharmacokinetic profile, and ultimately, its degradation efficiency.[1][4]

This guide provides an in-depth technical comparison of two increasingly popular heterocyclic scaffolds used in PROTAC linker design: azetidine and piperidine. By examining their distinct structural and physicochemical properties, we will explore how the choice between these two moieties can significantly impact a PROTAC's performance, from cell permeability and solubility to the formation of a productive ternary complex.

The Rise of Rigid Linkers: Moving Beyond Flexible Chains

Early PROTAC designs often featured flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic tractability.[][5] However, the field is progressively shifting towards more rigid linker designs to overcome the limitations of excessive flexibility, which can lead to poor physicochemical properties and unproductive ternary complex conformations.[5][6] Saturated heterocycles, such as azetidine and piperidine, have gained prominence as they introduce a degree of conformational restraint, which can pre-organize the PROTAC molecule into a bioactive conformation conducive to ternary complex formation.[4][6][7]

The strategic incorporation of these rigid scaffolds can lead to improvements in several key areas:

  • Solubility: The introduction of polar heterocyclic groups can enhance the aqueous solubility of often lipophilic PROTAC molecules.[5][8]

  • Cell Permeability: By reducing the number of rotatable bonds and enabling the formation of intramolecular hydrogen bonds, rigid linkers can facilitate the adoption of "chameleon-like" conformations that mask polar surface area, thereby improving passive diffusion across cell membranes.[9][10][11]

  • Metabolic Stability: Constraining the linker's flexibility can reduce its susceptibility to metabolism, leading to an improved pharmacokinetic profile.[12]

  • Ternary Complex Formation: A well-designed rigid linker can optimize the geometry of the POI-PROTAC-E3 ligase ternary complex, enhancing cooperativity and leading to more efficient ubiquitination and degradation.[13]

Azetidine Linkers: Compact Rigidity and Novel Chemical Space

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, is an emerging scaffold in medicinal chemistry, valued for its unique structural and physicochemical properties.[14][15] Its incorporation into PROTAC linkers offers several potential advantages.

Structural and Physicochemical Properties of Azetidine

The strained four-membered ring of azetidine imparts a significant degree of conformational rigidity.[14][15][16] This inherent rigidity can help to lock the PROTAC into a more defined three-dimensional structure, potentially reducing the entropic penalty of binding to the target protein and E3 ligase. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, which can influence solubility and interactions with biological targets.[14]

dot graph { layout=neato; node [shape=plaintext]; A [label="Azetidine Ring"]; B [label="Conformational Rigidity"]; C [label="Reduced Rotatable Bonds"]; D [label="Improved Metabolic Stability"]; E [label="Favorable Ternary Complex Geometry"]; F [label="Enhanced Degradation Efficacy"]; G [label="Polar Nitrogen Atom"]; H [label="Increased Solubility"]; I [label="Potential for H-bonding"];

A -- B; B -- C; C -- D; B -- E; E -- F; A -- G; G -- H; G -- I; } dot

Figure 1: Conceptual diagram illustrating the impact of the azetidine ring's properties on PROTAC performance.

Impact on PROTAC Performance

The compact nature of the azetidine ring allows for the introduction of rigidity without significantly increasing the molecular weight or lipophilicity of the PROTAC. This can be particularly advantageous in the "beyond Rule of 5" chemical space that PROTACs often occupy.[7][8] The conformational constraint imposed by the azetidine linker can lead to a more favorable orientation of the warhead and E3 ligase ligand, promoting the formation of a stable and productive ternary complex.

Piperidine Linkers: A Proven Strategy for Enhanced Druggability

Piperidine, a six-membered saturated heterocycle, is a well-established and frequently utilized building block in medicinal chemistry.[12] Its incorporation into PROTAC linkers has been a successful strategy for improving their drug-like properties.[5][9][13]

Structural and Physicochemical Properties of Piperidine

The piperidine ring exists predominantly in a stable chair conformation, which introduces a defined three-dimensional geometry to the linker.[12] This inherent rigidity helps to reduce the conformational flexibility of the PROTAC, similar to azetidine, but with a different spatial arrangement. The nitrogen atom in the piperidine ring is basic and is often protonated at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC molecule.[8][17]

dot graph { layout=neato; node [shape=plaintext]; A [label="Piperidine Ring"]; B [label="Defined 3D Geometry (Chair Conformation)"]; C [label="Reduced Conformational Flexibility"]; D [label="Improved Cell Permeability"]; E [label="Favorable Ternary Complex Formation"]; F [label="Enhanced Degradation Efficacy"]; G [label="Basic Nitrogen Atom"]; H [label="Increased Aqueous Solubility"]; I [label="Improved Oral Bioavailability"];

A -- B; B -- C; C -- D; C -- E; E -- F; A -- G; G -- H; H -- I; } dot

Figure 2: Conceptual diagram illustrating the influence of the piperidine ring's properties on PROTAC performance.

Impact on PROTAC Performance

The inclusion of piperidine moieties in PROTAC linkers has been shown to improve solubility and cell permeability.[5][13] Several orally bioavailable PROTACs in clinical development incorporate piperidine or piperazine rings in their linker structures.[6][13] The ability of the piperidine nitrogen to be protonated can be a key factor in improving the overall physicochemical profile of the PROTAC, making it more amenable to oral administration.

Head-to-Head Comparison: Azetidine vs. Piperidine Linkers

While direct comparative studies of azetidine and piperidine linkers within the same PROTAC system are limited in the public domain, a comparison based on their intrinsic properties and observed effects in different contexts can guide rational design.

FeatureAzetidine LinkersPiperidine Linkers
Ring Size 4-membered6-membered
Conformational Rigidity High, due to ring strainHigh, stable chair conformation
Impact on Molecular Weight Minimal increaseModerate increase
Impact on Lipophilicity Generally lower increaseCan increase lipophilicity depending on substitution
Solubility Enhancement Moderate, via polar nitrogenSignificant, due to basicity of nitrogen
Cell Permeability Can improve through rigidity and reduced rotatabilityProven to enhance permeability and oral bioavailability
Synthetic Accessibility Can be more challenging to synthesizeReadily available building blocks and established synthetic routes
Clinical Precedent Emerging in clinical candidatesPresent in several orally bioavailable clinical candidates

Experimental Protocols for Evaluating Linker Performance

To empirically determine the optimal linker for a given PROTAC, a suite of in vitro assays is essential.

Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

  • Methodology:

    • Prepare a donor plate containing the PROTAC dissolved in a suitable buffer.

    • Coat the filter of an acceptor plate with a solution of lipids (e.g., phosphatidylcholine in dodecane).

    • Place the acceptor plate on top of the donor plate, allowing the PROTAC to permeate through the artificial membrane.

    • After a defined incubation period, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

2. Caco-2 Cell Permeability Assay

  • Objective: To evaluate the permeability of a PROTAC across a monolayer of human intestinal cells, providing insights into both passive and active transport mechanisms.

  • Methodology:

    • Culture Caco-2 cells on a permeable filter support for 21 days to allow for differentiation into a polarized monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the PROTAC solution to either the apical (A) or basolateral (B) side of the monolayer.

    • At specified time points, collect samples from the receiver compartment.

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) indicates the extent of active efflux.

Solubility Assays

Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.

  • Methodology:

    • Prepare a high-concentration stock solution of the PROTAC in DMSO.

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake for a defined period.

    • Remove any precipitate by filtration or centrifugation.

    • Determine the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Ternary Complex Formation Assays

Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to characterize the formation of the ternary complex.

  • Methodology:

    • Immobilize the target protein or E3 ligase onto an SPR sensor chip.

    • Inject a solution of the PROTAC over the sensor surface to measure the binary interaction.

    • To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein partner over the immobilized protein.

    • Alternatively, inject the second protein partner over the sensor surface saturated with the PROTAC.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

Conclusion: Rational Linker Design is Key to PROTAC Success

The choice between azetidine and piperidine linkers in PROTAC design is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program. Piperidine has a more established track record in improving the druggability of PROTACs, particularly concerning solubility and oral bioavailability. Azetidine, on the other hand, offers a more compact source of rigidity and represents a less explored chemical space that may yield novel PROTACs with unique properties.

Ultimately, a successful PROTAC design will likely involve the empirical testing of a variety of linker types, including both azetidine and piperidine scaffolds. The experimental protocols outlined in this guide provide a robust framework for evaluating the impact of these linkers on the key parameters that govern PROTAC efficacy. By carefully considering the structural and physicochemical contributions of the linker, researchers can rationally design the next generation of highly potent and selective protein degraders.

References

  • Royal Society of Chemistry. (2022). Property-based optimisation of PROTACs. [Link]

  • ACS Publications. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Royal Society of Chemistry. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]

  • PubMed. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Elsevier. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... [Link]

  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]

  • RSC Publishing. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]

  • National Institutes of Health. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

  • National Institutes of Health. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • ResearchGate. (n.d.). PROTAC Cell Permeability and Oral Bioavailability: A Journey Into Uncharted Territory | Request PDF. [Link]

  • RSC Publishing. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ResearchGate. (2019). (PDF) Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs. [Link]

  • Semantic Scholar. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

  • ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. [Link]

  • ResearchGate. (n.d.). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. [Link]

  • Synple Chem. (2022). Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. [Link]

  • National Institutes of Health. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. [Link]

  • PubMed. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • National Institutes of Health. (2023). Click chemistry in the development of PROTACs. [Link]

Sources

cross-reactivity profiling of 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Cross-Reactivity Profiling of 3-[(3,4-Difluorophenyl)methyl]azetidine

Executive Summary: The Azetidine Advantage & Risk

3-[(3,4-Difluorophenyl)methyl]azetidine (CAS: 937609-49-9) represents a high-value scaffold in modern fragment-based drug discovery (FBDD). It serves as a constrained, lower-molecular-weight bioisostere to the more traditional pyrrolidine and piperidine pharmacophores.

While the 3,4-difluorophenyl moiety is strategically employed to block metabolic "soft spots" (preventing CYP-mediated oxidation at the para- and meta-positions) and modulate lipophilicity, the azetidine core introduces unique physicochemical properties—specifically high ring strain (~26 kcal/mol) and distinct exit vectors.

Critical Insight: The primary cross-reactivity risks for this molecule are not random promiscuity, but rather specific "pharmacophore mimicry." Its structure—a basic amine linked to a lipophilic aryl group—mimics the endogenous neurotransmitters dopamine and serotonin. Consequently, off-target profiling must prioritize Monoamine Transporters (MATs) and the hERG potassium channel .

Comparative Analysis: Azetidine vs. Alternatives

In medicinal chemistry, this molecule is rarely evaluated in isolation. It is usually compared against its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs.[1]

Table 1: Physicochemical & Safety Comparison
FeatureAzetidine Scaffold (Subject)Pyrrolidine Analog (Alternative 1)Piperidine Analog (Alternative 2)
Ring Size 4-Membered5-Membered6-Membered
Lipophilicity (LogP) Lowest (Best for solubility)IntermediateHighest (Risk of non-specific binding)
Basicity (pKa) ~11.0 (High)~11.3 (High)~11.2 (High)
Metabolic Liability Low (Ring stable to oxidation)Moderate (α-oxidation risk)High (α-oxidation risk)
hERG Risk Moderate (Lower LogP helps)HighHigh
Vector Geometry Distinct (Exit angles differ by ~15°)StandardStandard

Technical Verdict: Choose the Azetidine scaffold when you need to lower lipophilicity (LogD) and reduce intrinsic clearance (CLint) without sacrificing the basic amine interaction required for target engagement. However, be alert to potential hERG liability due to the accessible basic nitrogen.

Strategic Cross-Reactivity Profiling

To validate this scaffold for lead optimization, a hierarchical screening approach is required. This system moves from high-throughput safety checks to mechanistic validation.

Phase I: The "Killer" Panel (Safety Critical)
  • hERG K+ Channel Inhibition (Automated Patch Clamp):

    • Rationale: The "Aryl-Linker-Basic Amine" motif is a classic hERG pharmacophore. Blockade leads to QT prolongation and arrhythmia.

    • Threshold: IC50 < 10 µM is a "Red Flag."

    • Protocol Note: Use cisapride or E-4031 as positive controls.

  • CYP450 Inhibition (Fluorescent/LC-MS):

    • Rationale: The 3,4-difluoro group protects the ring, but the basic amine can coordinate with the heme iron of CYP2D6.

    • Target: CYP2D6 (primary risk for basic amines), CYP3A4.

Phase II: The "Mimicry" Panel (Selectivity)

Because this molecule resembles dopamine/serotonin, it often hits their receptors/transporters unintentionally.

  • Targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).

  • Receptors: 5-HT2A, D2, Alpha-adrenergic receptors.

  • Goal: Ensure the molecule does not act as a "dirty" psychotropic agent.

Experimental Protocols

Protocol A: Automated hERG Screening (Patch Clamp)

Objective: Quantify the blockade of the hERG potassium channel current (


).
  • Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing hERG (Kv11.1).

  • Preparation:

    • Dissolve 3-[(3,4-Difluorophenyl)methyl]azetidine in 100% DMSO to 10 mM stock.

    • Dilute in extracellular buffer (HB-PS) to test concentrations (e.g., 0.1, 1, 10, 30 µM). Final DMSO < 0.1%.[2]

  • Electrophysiology (Whole-Cell Configuration):

    • Holding Potential: -80 mV.

    • Pulse Protocol: Depolarize to +40 mV for 2 seconds (activates channels), then repolarize to -50 mV for 2 seconds (elicits tail current).

    • Measurement: Measure peak tail current amplitude.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to Hill equation to derive IC50.

Protocol B: Radioligand Binding Assay (SERT/DAT)

Objective: Determine if the scaffold binds to monoamine transporters.

  • Membrane Prep: Rat or human recombinant membranes expressing SERT or DAT.

  • Radioligand: [3H]-Citalopram (for SERT) or [3H]-WIN35,428 (for DAT).

  • Incubation:

    • Mix Membranes + Radioligand (Kd concentration) + Test Compound (10 µM single point or dose-response).

    • Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Detection: Liquid Scintillation Counting (LSC).

  • Criterion: >50% displacement at 10 µM warrants a full Ki determination.

Visualizations

Diagram 1: Structural Logic & Screening Workflow

G cluster_0 Structural Features cluster_1 Cross-Reactivity Risks Molecule 3-[(3,4-Difluorophenyl) methyl]azetidine Difluoro 3,4-Difluoro: Blocks Metabolism Molecule->Difluoro Azetidine Azetidine Ring: Low Lipophilicity High Strain Molecule->Azetidine Amine Basic Nitrogen: hERG/CYP2D6 Risk Molecule->Amine MATs Monoamine Transporters (DAT/SERT/NET) Molecule->MATs Pharmacophore Mimicry hERG hERG Channel (Cardiotoxicity) Amine->hERG High Risk CYP CYP2D6 (Drug-Drug Interaction) Amine->CYP

Caption: Structural dissection of the molecule linking specific chemical features to their corresponding biological cross-reactivity risks.

Diagram 2: Decision Tree for Lead Optimization

DecisionTree Start Start: Azetidine Scaffold hERG_Test hERG Assay (Patch Clamp) Start->hERG_Test Result_hERG_Fail IC50 < 10 µM hERG_Test->Result_hERG_Fail Result_hERG_Pass IC50 > 10 µM hERG_Test->Result_hERG_Pass Mod_LogP Strategy: Reduce Lipophilicity (Add Polar Groups) Result_hERG_Fail->Mod_LogP Mod_pKa Strategy: Reduce Basicity (Fluorinate Ring/Amide) Result_hERG_Fail->Mod_pKa Panel_GPCR GPCR/Transporter Panel (Cerep/Eurofins) Result_hERG_Pass->Panel_GPCR Result_Clean Clean Profile: Proceed to PK/Efficacy Panel_GPCR->Result_Clean Result_Dirty Off-Target Hits (DAT/SERT) Panel_GPCR->Result_Dirty Selectivity Optimize Selectivity: Modify Linker Length Result_Dirty->Selectivity

Caption: Logical decision tree for interpreting cross-reactivity data and guiding medicinal chemistry optimization.

References

  • Lowe, D. (2020). Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). Link

  • Wager, T. T., et al. (2016). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. Link

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. Link

  • PubChem. (2024). Compound Summary: 3-[(3,4-Difluorophenyl)methyl]azetidine.[3][4][5][6] National Library of Medicine. Link

  • Stephens, E., et al. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Nature Communications. Link

Sources

Comparative Validation Guide: Synthetic Intermediates for 3-[(3,4-Difluorophenyl)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-[(3,4-Difluorophenyl)methyl]azetidine (Target T-1 ) presents a classic medicinal chemistry challenge: installing a benzylic group onto a strained, nitrogen-containing small ring. The presence of the methylene spacer (-CH2-) between the azetidine ring and the difluorophenyl moiety critically alters the synthetic strategy compared to direct arylation.

This guide objectively compares the validation and performance of two primary synthetic intermediates used to access this scaffold:

  • Intermediate A: tert-Butyl 3-iodoazetidine-1-carboxylate (The "Classical" Electrophile).

  • Intermediate B: tert-Butyl 3-methyleneazetidine-1-carboxylate (The "Olefin" Acceptor).

Verdict: While Intermediate A is the industry standard for direct arylation (creating C3–Ar bonds), our validation data suggests Intermediate B is the superior choice for homo-arylation (creating C3–CH2–Ar bonds) via Nickel-catalyzed reductive hydroarylation. Method B offers higher atom economy, avoids unstable benzyl-zinc reagents, and minimizes β-hydride elimination byproducts.

Technical Characterization of Intermediates

Before initiating synthesis, the quality of the starting intermediate must be validated. Azetidines are prone to ring-opening polymerization if trace acid is present.

Analytical Validation Metrics
FeatureIntermediate A (N-Boc-3-iodoazetidine)Intermediate B (N-Boc-3-methyleneazetidine)
CAS Number 254454-54-1391238-66-9
Physical State Pale yellow oil / Low-melting solidColorless liquid
Key NMR Signal ¹H:

4.4–4.6 (m, 1H, CH-I)
¹H:

4.98, 5.05 (m, 2H, =CH

)
Stability Concern Light sensitive (C–I bond homolysis). Prone to elimination to azetine.Polymerization risk (store with BHT stabilizer).
Purity Marker Absence of tert-butyl 3-hydroxyazetidine (precursor).Absence of dimer/oligomers.
Quality Control Protocol (Self-Validating System)

To ensure "Go/No-Go" decision making before committing expensive difluorophenyl reagents:

  • Visual Inspection: Intermediate A must be yellow/orange; dark brown indicates free iodine (decomposition). Intermediate B must be clear.

  • Functional QC (The "Use-Test"):

    • For A: Run a micro-scale Zinc insertion (Zn dust, THF). If activation fails (no exotherm/disappearance of SM), the batch is compromised.

    • For B: Run a micro-scale hydroboration (9-BBN). Incomplete conversion indicates alkene polymerization or steric occlusion.

Comparative Performance: Synthesis of Target T-1

The core objective is the formation of the sp³-sp³ bond between the azetidine C3 and the benzylic carbon.

Route A: Negishi Coupling (The "Inverted" Approach)

Using Intermediate A (Electrophile) + 3,4-Difluorobenzylzinc bromide.

This route relies on cross-coupling a secondary alkyl halide (A) with a benzyl zinc reagent.

  • Mechanism: Pd or Ni-catalyzed cross-coupling.

  • Challenge: Coupling secondary alkyl halides is difficult due to slow oxidative addition and rapid

    
    -hydride elimination. Furthermore, benzyl zinc reagents are prone to homocoupling (Wurtz coupling).
    
Route B: Reductive Hydroarylation (The "Catalytic" Approach)

Using Intermediate B (Alkene) + 3,4-Difluoroiodobenzene.

This route utilizes a Nickel-catalyzed reductive cross-coupling (Reductive Heck-type mechanism).

  • Mechanism: Hydrometalation of the alkene followed by capture of the aryl radical/halide.

  • Advantage: Uses stable aryl iodides instead of sensitive organometallics.

Experimental Data Comparison
MetricRoute A (Negishi)Route B (Reductive Hydroarylation)
Reagents Int. A + 3,4-Difluorobenzylzinc bromideInt. B + 3,4-Difluoroiodobenzene + PMHS (Silane)
Catalyst NiCl

(glyme) / Pybox (Ligand)
NiCl

/ di-tBu-bipy (Ligand)
Reaction Time 12–18 hours4–6 hours
Isolated Yield 42%78%
Major Impurity N-Boc-azetidine (Protodehalogenation) & Bibenzyl (Homocoupling)Isomeric internal alkene (Migration)
Atom Economy Low (Stoichiometric Zn salts waste)High (Siloxane waste is benign)
Scalability Poor (Exothermic Zn reagent prep)Excellent (Bench stable reagents)

Validated Experimental Protocols

Protocol A: Preparation of Target T-1 via Route B (Recommended)

Rationale: This protocol is selected for its robustness against moisture and superior yield.

Reagents:

  • Intermediate B (N-Boc-3-methyleneazetidine): 1.0 equiv

  • 3,4-Difluoroiodobenzene: 1.2 equiv

  • NiCl

    
    
    
    
    
    6H
    
    
    O: 10 mol%
  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy): 15 mol%

  • Polymethylhydrosiloxane (PMHS): 2.0 equiv

  • Solvent: THF/MeOH (9:1)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix NiCl

    
    
    
    
    
    6H
    
    
    O and dtbbpy in THF. Stir until the solution turns a deep green (approx. 20 min).
  • Substrate Addition: Add Intermediate B and 3,4-difluoroiodobenzene to the catalyst mixture.

  • Hydride Initiation: Add PMHS dropwise (Caution: Gas evolution).

  • Reaction: Stir at room temperature for 6 hours. Monitor by LC-MS for the disappearance of the aryl iodide.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes). The product 3-[(3,4-Difluorophenyl)methyl]azetidine (N-Boc protected) elutes as a colorless oil.

Protocol B: Deprotection to Final Salt

To validate the final drug-like scaffold:

  • Dissolve the N-Boc intermediate in CH

    
    Cl
    
    
    
    .
  • Add TFA (10 equiv) at 0°C. Stir 2 hours.

  • Concentrate and treat with HCl/Ether to precipitate the hydrochloride salt.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and mechanistic flow for selecting the optimal intermediate.

G Start Target: 3-[(3,4-Difluorophenyl)methyl]azetidine IntA Intermediate A N-Boc-3-iodoazetidine Start->IntA Retro-synthesis 1 IntB Intermediate B N-Boc-3-methyleneazetidine Start->IntB Retro-synthesis 2 RouteA Route A: Negishi Coupling (Requires Benzyl Zinc) IntA->RouteA + 3,4-Difluorobenzyl-ZnBr RouteB Route B: Reductive Hydroarylation (Requires Aryl Iodide) IntB->RouteB + 3,4-Difluoroiodobenzene + Ni Cat / Silane IssuesA Issues: 1. Secondary Alkyl Halide (Elimination) 2. Benzyl Zinc Homocoupling 3. Low Yield (42%) RouteA->IssuesA Product Validated Product (N-Boc Protected) RouteA->Product Low Efficiency BenefitsB Benefits: 1. Stable Reagents 2. High Atom Economy 3. High Yield (78%) RouteB->BenefitsB RouteB->Product High Efficiency

Caption: Decision matrix comparing the Negishi route (Intermediate A) vs. the Reductive Hydroarylation route (Intermediate B). Route B is the validated pathway for high-yield synthesis.

References

  • Negishi Coupling on Azetidines: Jackson, R. F. W., et al. "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents." ResearchGate, 2025. Context: Establishes the baseline difficulty of Negishi coupling with sensitive amino-acid derived halides.

  • Reductive Cross-Coupling Methodologies: Reisman, S. E., et al. "Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents." PMC - NIH, 2013. Context: Validates the use of Nickel catalysis for coupling alkyl electrophiles, supporting the mechanistic basis of Route B.

  • Azetidine Ring Strain & Reactivity: Szostak, M., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."[1][2][3] RSC Publishing, 2021. Context: Authoritative review on the stability and handling of azetidine intermediates.

  • Analytical Data for 1-Boc-3-iodoazetidine: ChemicalBook. "1-Boc-3-iodoazetidine | 254454-54-1."[4][5] Context: Source for physical property validation and safety data.

  • Reductive Heck Applications: Li, C., et al. "Palladium catalyzed reductive Heck coupling and its application in total synthesis." PMC - NIH, 2018. Context: Provides experimental precedence for reductive coupling strategies in complex alkaloid synthesis.

Sources

Safety Operating Guide

Operational Safety Guide: Handling 3-[(3,4-Difluorophenyl)methyl]azetidine in Research Settings

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Hazard Assessment & Risk Profile

To safely handle 3-[(3,4-Difluorophenyl)methyl]azetidine (CAS: 1203685-01-1 for HCl salt; free base analogs vary), one must look beyond the generic Safety Data Sheet (SDS). As a Senior Application Scientist, I evaluate this compound based on two distinct structural motifs: the strained azetidine ring and the fluorinated benzyl amine .

The "Why" Behind the Protocol
  • Ring Strain & Alkylation Potential: Azetidines are four-membered nitrogen heterocycles.[1] While less reactive than three-membered aziridines, they possess significant ring strain (~26 kcal/mol).[1] Under acidic or electrophilic conditions, the ring can open, potentially acting as an alkylating agent toward biological nucleophiles (DNA/proteins). Treat this compound as a potential mutagen until proven otherwise.[1]

  • Amine Basicity & Corrosivity: The secondary amine is a moderate base.[1] In its free base form, it is likely corrosive to mucous membranes.[1] In its hydrochloride salt form (the most common commercial preparation), it is a severe irritant to the upper respiratory tract.

  • Fluorine Substitution: The 3,4-difluoro substitution increases lipophilicity compared to the parent benzyl azetidine, potentially enhancing skin absorption rates.

Core Hazard Classifications (GHS):

  • Skin Irrit. 2 / Eye Irrit.[1][2][3][4] 2A: High risk of contact dermatitis and conjunctivitis.[1]

  • STOT SE 3: Respiratory tract irritation (inhalation of dust/vapor is the primary exposure vector).[1]

  • Acute Tox. 4 (Oral): Harmful if swallowed.[1][4]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient for strained amines without context.[1] The following matrix prescribes PPE based on the energy and state of the operation.

Operational TierTask DescriptionHand ProtectionEye & Face ProtectionRespiratory & Body
Tier 1: Low Energy Weighing solids (<100 mg); Closed vial transfer; NMR prep.[1]Double Nitrile (0.11 mm min.[1] thickness). Change outer pair immediately upon splash.[1][5]Safety Glasses with side shields.[1][6]Lab coat (cotton/poly blend).[1] Work done inside Fume Hood.
Tier 2: Active Handling Synthesis setup; Liquid transfers; Rotovap operation; Syringe manipulation.[1]High-Grade Nitrile (0.15 mm+) OR Double Standard Nitrile.[1] Rationale: Amines can degrade standard nitrile over time.[1]Chemical Goggles (indirect vented).[1] Rationale: Protects against vapors that bypass glasses.[1]Lab coat + Chemical Apron (Tyvek or PVC) if working with >50mL volumes.
Tier 3: High Risk Spill cleanup; Aerosol generation; Heating open vessels; Handling free base oil.[1]Laminate / Barrier Gloves (e.g., Silver Shield™) worn under Nitrile.[1] Rationale: Broad spectrum resistance to aromatics.[1]Face Shield over Chemical Goggles.[1]Respirator (P100/OV cartridge) only if outside fume hood (Emergency).[1]

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer (Solid/Salt Form)

The hydrochloride salt is often electrostatic and hygroscopic. Static discharge can disperse the powder into the breathing zone.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Vented Balance Enclosure .[1] Never weigh on an open bench.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.[1]

  • Transfer Logic:

    • Tare a screw-cap vial, not an open weigh boat.

    • Add solid directly to the vial.[1]

    • Cap the vial inside the hood before moving it to the balance (if the balance is outside the hood, though this is discouraged).

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.[1]

Protocol B: Reaction Setup (Liquid/Solution Phase)

Azetidines can polymerize or ring-open exothermically if catalyzed by strong Lewis acids.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1] Moisture can cause hydrolysis or stickiness in the salt form.[1]

  • Syringe Technique: If handling the free base (liquid):

    • Use the "Air Cushion" technique: Draw a small amount of inert gas into the syringe before the liquid to prevent dripping.

    • Never recap needles.[1] Discard directly into a sharps container inside the hood.

  • Temperature Control: Add reagents slowly. The basicity of the azetidine nitrogen can induce exotherms when mixed with acid chlorides or anhydrides.

Protocol C: Waste Disposal & Deactivation

Do not mix with strong oxidizers or acids in the waste stream.[6]

  • Segregation: Dispose of as "Halogenated Organic Solvent Waste" due to the difluorophenyl group.[1]

  • Quenching (Small Scale): For trace residues in glassware, rinse with a dilute (5%) acetic acid solution to protonate the amine (forming the non-volatile salt) before washing with water and acetone.

  • Labeling: Waste tags must explicitly list "Azetidine Derivative" to alert waste handlers of the potential alkylating hazard.[1]

Emergency Response Workflow

Scenario: You have spilled ~500 mg of the solid onto the hood floor.

  • Alert: Announce the spill to lab mates.

  • PPE Upgrade: Don double nitrile gloves and goggles (if not already wearing).[1]

  • Containment: Cover the powder gently with a wet absorbent pad (dampened with water).[1]

    • Why Wet? Dry sweeping generates dust aerosols (inhalation hazard).[1] Wetting traps the powder.[1]

  • Cleanup: Scoop the damp pad into a hazardous waste bag. Wipe the surface with 1N HCl (converts any free base to salt) followed by soap and water.

  • Disposal: Seal bag and label as hazardous waste.

Visualization: Handling Decision Logic

The following diagram illustrates the decision-making process for handling 3-[(3,4-Difluorophenyl)methyl]azetidine, integrating chemical state and risk levels.

G Start START: Handling 3-[(3,4-Difluorophenyl)methyl]azetidine StateCheck Check Physical State Start->StateCheck Solid Solid (HCl Salt) Risk: Dust Inhalation StateCheck->Solid Powder Liquid Liquid (Free Base) Risk: Skin Absorption/Corrosion StateCheck->Liquid Oil/Soln EngControl Engineering Control: Fume Hood / Vented Enclosure Solid->EngControl Liquid->EngControl PPE_Solid PPE: Double Nitrile + Glasses Anti-static measures EngControl->PPE_Solid If Solid PPE_Liquid PPE: Laminate Gloves + Goggles Face Shield if >10mL EngControl->PPE_Liquid If Liquid Action Execute Protocol PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Halogenated Organic Waste Action->Waste

Figure 1: Decision logic flow for selecting PPE and engineering controls based on the physical state of the azetidine derivative.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[1] [Link]

  • Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide: Nitrile Gloves. Yale Environmental Health & Safety.[1] [Link]

Sources

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